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  • Product: (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride
  • CAS: 60979-27-3

Core Science & Biosynthesis

Foundational

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride chemical properties

An In-Depth Technical Guide to the (1-Methyl-piperidin-2-yl)-acetic acid Scaffold and its Hydrochloride Salt Introduction The piperidine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the (1-Methyl-piperidin-2-yl)-acetic acid Scaffold and its Hydrochloride Salt

Introduction

The piperidine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved drugs and biologically active molecules.[1][2] Its conformational flexibility, metabolic stability, and ability to modulate physicochemical properties like solubility and lipophilicity make it an invaluable structural motif for drug design.[2] Within this class, functionalized piperidines such as (1-Methyl-piperidin-2-yl)-acetic acid represent a particularly versatile building block. The presence of a chiral center at the C2 position, a basic tertiary amine, and an acidic carboxylic acid handle provides three distinct points for structural diversification and interaction with biological targets.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, synthesis, and analytical characterization of the (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride scaffold. By synthesizing data from related structures and established chemical principles, this document provides the foundational knowledge necessary for the effective utilization of this compound in the laboratory and in the broader context of pharmaceutical innovation.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of a piperidine ring N-methylated at position 1 and substituted with an acetic acid group at position 2. The hydrochloride salt form is typically a white to off-white crystalline powder, a characteristic that enhances its stability and solubility in aqueous media compared to the free base.[3][4]

Caption: Chemical structure of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Key Structural Features:
  • Chirality: The C2 carbon is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers, making stereocontrolled synthesis or chiral separation a critical consideration for pharmaceutical applications.[5]

  • Amphoteric Nature: The free base is amphoteric, containing a basic tertiary amine (pKa ~9-10) and an acidic carboxylic acid (pKa ~4-5). In the hydrochloride salt, the tertiary amine is protonated, forming a cationic piperidinium ion.

  • Solubility: The hydrochloride salt form significantly improves water solubility, which is advantageous for biological assays and potential drug formulations.[4]

Comparative Physicochemical Properties

To understand the influence of substituent placement, the computed properties of (1-Methyl-piperidin-2-yl)-acetic acid are compared with its structural isomers where the acetic acid group is at the N1 or C4 position.

Property(1-Methyl-piperidin-2-yl)-acetic acid(1-Methyl-piperidin-4-yl)-acetic acid[6]Piperidin-1-yl-acetic acid[7]
Molecular Formula C₈H₁₅NO₂C₈H₁₅NO₂C₇H₁₃NO₂
Molecular Weight (Free Base) 157.21 g/mol 157.21 g/mol 143.18 g/mol
Molecular Weight (HCl Salt) 193.67 g/mol 193.67 g/mol [6]179.64 g/mol [8]
Topological Polar Surface Area 49.3 Ų49.3 Ų40.5 Ų[7]
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Rotatable Bonds 222

Data for the title compound are computed based on its structure, while data for isomers are from cited sources.

Synthesis and Derivatization Strategy

A robust synthetic pathway is essential for accessing this scaffold and its derivatives. A logical retrosynthetic approach breaks the target molecule down into simpler, commercially available precursors.

retrosynthesis target (1-Methyl-piperidin-2-yl)-acetic acid Hydrochloride freebase (1-Methyl-piperidin-2-yl)-acetic acid target->freebase Salt Formation (HCl) homologation_step 1-Methylpiperidine-2-methanol freebase->homologation_step Carboxylic Acid Homologation (e.g., via nitrile or Arndt-Eistert) methylation_step Piperidine-2-methanol homologation_step->methylation_step Reduction of ester/acid precursor Piperidine-2-carboxylic acid (or its ester) methylation_step->precursor N-Methylation (e.g., Eschweiler-Clarke)

Caption: Retrosynthetic analysis of (1-Methyl-piperidin-2-yl)-acetic acid HCl.

Proposed Synthetic Protocol

This protocol outlines a plausible, multi-step synthesis based on standard organic chemistry transformations.[9]

Step 1: N-Methylation of Piperidine-2-carboxylic acid ethyl ester

  • Reaction Setup: To a solution of ethyl piperidine-2-carboxylate in methanol, add a 37% aqueous solution of formaldehyde (1.2 eq) followed by palladium on carbon (10% w/w).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield ethyl 1-methylpiperidine-2-carboxylate.

Step 2: Reduction to 1-Methylpiperidine-2-methanol

  • Reaction Setup: Dissolve the crude ester from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to yield the target alcohol.

Step 3: Conversion to (1-Methyl-piperidin-2-yl)-acetonitrile

  • Chlorination: Dissolve the alcohol from Step 2 in dichloromethane and cool to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Stir at room temperature for 2-3 hours.

  • Cyanation: Remove the solvent under reduced pressure. Dissolve the crude chloride intermediate in a polar aprotic solvent like DMSO and add sodium cyanide (NaCN, 1.5 eq). Heat the mixture to 60-70 °C and stir for 8-12 hours.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the nitrile.

Step 4: Hydrolysis to (1-Methyl-piperidin-2-yl)-acetic acid and Salt Formation

  • Hydrolysis: Add 6M hydrochloric acid to the crude nitrile from Step 3. Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.

  • Isolation: Monitor the reaction for the disappearance of the nitrile and formation of the carboxylic acid. Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.

  • Purification: The resulting solid is the crude hydrochloride salt. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain pure (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Derivatization via Amide Coupling

The carboxylic acid functionality is a prime handle for creating libraries of compounds through amide bond formation, a cornerstone of medicinal chemistry.[10]

workflow start (1-Methyl-piperidin-2-yl)- acetic acid HCl coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product Target Amide Derivative coupling->product purify Purification (Chromatography) product->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for amide derivatization.

Spectroscopic and Analytical Characterization

Proper characterization is crucial to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures.

TechniqueExpected Features
¹H NMR - N-CH₃: A singlet around 2.5-3.0 ppm. - Piperidine Ring Protons: A complex series of multiplets between 1.5-3.5 ppm. - -CH₂-COOH: Two diastereotopic protons appearing as a multiplet (dd or AB quartet) around 2.2-2.8 ppm. - -COOH: A broad singlet at >10 ppm (often exchanges with D₂O).
¹³C NMR - C=O: A peak in the range of 170-180 ppm. - Piperidine Ring Carbons: Peaks between 20-60 ppm. - N-CH₃: A peak around 40-45 ppm. - -CH₂-COOH: A peak around 35-45 ppm.
Mass Spec (ESI+) Expected (M+H)⁺ for the free base (C₈H₁₅NO₂) at m/z = 158.12. Common fragments would include loss of H₂O and CO₂.
Infrared (IR) - O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹. - C-H stretch: Bands around 2850-3000 cm⁻¹. - C=O stretch (acid): A strong, sharp band around 1700-1730 cm⁻¹. - N⁺-H stretch (salt): A broad band around 2400-2700 cm⁻¹.

A sensitive and specific LC-MS/MS method can be developed for quantitative analysis, which is essential for pharmacokinetic and drug metabolism studies.[11]

Handling, Storage, and Safety

  • GHS Hazard Classification (Predicted): Based on isomers like 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride, the compound should be treated as a potential irritant.[6]

    • H315: Causes skin irritation.[6][12]

    • H319: Causes serious eye irritation.[6][12]

    • H335: May cause respiratory irritation.[6][12]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it is hygroscopic and should be protected from moisture.

Applications in Research and Drug Development

The (1-Methyl-piperidin-2-yl)-acetic acid scaffold is a valuable starting point for exploring several therapeutic areas, owing to the prevalence of the piperidine motif in approved drugs.[2]

  • CNS Disorders: Piperidine derivatives are widely used in the development of agents targeting the central nervous system, including antidepressants and antipsychotics.[4]

  • Analgesics: The piperidine core is a well-established pharmacophore in analgesic compounds, most famously in the fentanyl series of opioid receptor modulators.[9][13]

  • Scaffold for Library Synthesis: The defined stereochemistry and orthogonal functional groups (tertiary amine and carboxylic acid) make this molecule an ideal building block for creating diverse chemical libraries for high-throughput screening.

The strategic incorporation of this scaffold allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing its potential to become a successful drug candidate.[2]

References

  • PubChem. Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Hyma Synthesis Pvt. Ltd. Corporate Website. [Link]

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  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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  • ResearchGate. Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • MDPI. Peer Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". [Link]

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  • PubChem. Clopidogrel thiol metabolite H3. [Link]

Sources

Exploratory

Biological activity of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Disclaimer: Advancing Research on a Novel Piperidine Scaffold Scientific literature extensively covers a wide array of piperidine derivatives; however, there is a notable scarcity of published research specifically detai...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Advancing Research on a Novel Piperidine Scaffold

Scientific literature extensively covers a wide array of piperidine derivatives; however, there is a notable scarcity of published research specifically detailing the biological activity of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This guide, therefore, adopts a hypothesis-driven framework appropriate for the investigation of a novel chemical entity. As a Senior Application Scientist, my directive is to provide a strategic and technical roadmap for researchers. This document synthesizes insights from the well-documented biological activities of structurally related analogs to propose a rigorous, multi-tiered plan for the systematic evaluation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. The protocols and mechanistic pathways described are based on established standards for analogous compounds and should be experimentally validated for the target compound.

Compound Profile and Structural Context

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a substituted piperidine derivative. The piperidine ring is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a vast number of pharmaceuticals targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[1] The stability of the piperidine ring and its influence on a molecule's pharmacokinetic properties make it a foundational component in drug design.[1]

Table 1: Chemical Properties of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

PropertyValue
Molecular Formula C₈H₁₅NO₂ · HCl
Molecular Weight 193.67 g/mol [2]
Canonical SMILES CN1CCCCC1CC(=O)O.Cl
Structure (Image of the chemical structure would be placed here)
Key Features Saturated heterocyclic amine; Carboxylic acid moiety; N-methyl substitution

The structure suggests potential for interaction with biological targets that recognize charged or polar functional groups. The hydrochloride salt form typically enhances aqueous solubility, which is advantageous for in vitro assay preparation and potential formulation.[3]

Hypothesis Generation from Structural Analogs

To design an efficient screening strategy, we can infer potential biological activities by examining structurally similar compounds with known pharmacology. This Structure-Activity Relationship (SAR) approach provides the logical foundation for our experimental design.

Hypothesis A: Modulation of Monoamine Transporters (CNS Stimulant/Antidepressant Activity)

The most compelling structural analog is α-phenyl-2-piperidineacetic acid (Ritalinic Acid) , the primary metabolite of methylphenidate (Ritalin®).[4][5] Methylphenidate is a CNS stimulant that functions as a dopamine and norepinephrine transporter inhibitor.[6] Although our target compound lacks the α-phenyl group, the shared piperidine-2-acetic acid core warrants investigation into its potential effects on these critical neurotransmitter transporters.

Hypothesis B: Modulation of GABA-A Receptors (Anxiolytic/Sedative Activity)

Piperine , the pungent alkaloid from black pepper, is a piperidine-containing natural product.[7] It has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[8][9] Piperine potentiates GABA-induced chloride currents, an effect associated with anxiolytic and anticonvulsant properties.[7][10] This precedent suggests that the piperidine scaffold in our compound could potentially interact with GABA-A receptors.

Hypothesis C: Opioid Receptor Agonism (Analgesic Activity)

The piperidine ring is the core pharmacophore of potent analgesics like pethidine and fentanyl, which act as agonists at the µ-opioid receptor.[11][12] Numerous synthetic programs have explored 4-amino methyl piperidine and other derivatives, identifying compounds with significant analgesic activity in preclinical models.[11][13] Therefore, screening for opioid receptor interaction is a logical component of a comprehensive biological evaluation.

Proposed In Vitro Evaluation Strategy

A tiered in vitro screening approach is the most resource-effective method to test our primary hypotheses. The goal is to first establish binding affinity for the proposed targets and then to characterize the functional consequences of that binding.

G cluster_0 Tier 1: Primary Binding Assays cluster_1 Tier 2: Functional Characterization Assay1 Dopamine Transporter (DAT) Radioligand Binding Assay Func1 Neurotransmitter Uptake Assay Measures functional DAT inhibition Assay1->Func1 If Binding Ki < 10 µM Assay2 µ-Opioid Receptor (MOR) Radioligand Binding Assay Func3 [35S]GTPγS Binding Assay Measures MOR functional agonism Assay2->Func3 If Binding Ki < 10 µM Assay3 GABA-A Receptor (BDZ Site) Radioligand Binding Assay Func2 Two-Electrode Voltage Clamp (TEVC) Measures GABA-A receptor modulation Assay3->Func2 If Binding Ki < 10 µM

Caption: Proposed workflow for the in vitro screening of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
  • Causality & Principle: This experiment is designed to determine if the test compound physically binds to the dopamine transporter. It is a competitive binding assay where the compound competes with a known radioactive ligand ([³H]-WIN 35,428) for binding sites on membranes prepared from cells expressing human DAT. A reduction in radioactivity indicates that the test compound has displaced the radioligand, signifying binding.

  • Methodology:

    • Membrane Preparation: Obtain commercially available cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT) or prepare them in-house.

    • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Reaction Mixture: In a 96-well plate, combine:

      • 50 µL of Assay Buffer

      • 25 µL of [³H]-WIN 35,428 (final concentration ~2 nM)

      • 25 µL of test compound dilutions (ranging from 10⁻¹¹ to 10⁻⁴ M) or vehicle control.

      • 100 µL of hDAT membrane suspension (10-20 µg protein/well).

    • Non-Specific Binding: A parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to determine non-specific binding.

    • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Brandel or PerkinElmer) and wash three times with ice-cold Assay Buffer to separate bound from free radioligand.

    • Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: GABA-A Receptor Functional Assay (Two-Electrode Voltage Clamp)
  • Causality & Principle: This assay directly measures the functional effect of the compound on the GABA-A receptor. Xenopus laevis oocytes are engineered to express specific subunits of the human GABA-A receptor (e.g., α1β2γ2). A low concentration of GABA (the natural agonist) is applied to elicit a baseline chloride current. The test compound is then co-applied with GABA. An increase in the current indicates positive allosteric modulation (potentiation), while a decrease suggests negative modulation. This method was instrumental in characterizing piperine's activity.[8]

  • Methodology:

    • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.

    • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

    • GABA Application: Apply a low, sub-maximal concentration of GABA (e.g., EC₅-EC₁₀) to establish a stable baseline inward chloride current (IGABA).

    • Compound Co-application: Co-apply the same concentration of GABA along with the test compound at various concentrations (e.g., 1 µM to 100 µM).

    • Washout: Perfuse the chamber with Ringer's solution to wash out the compounds and allow the current to return to baseline between applications.

    • Data Analysis: Measure the peak current elicited by the GABA + compound mixture. Express this as a percentage of the baseline IGABA. Plot the percent potentiation against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum potentiation).

Proposed In Vivo Screening Models

If in vitro results demonstrate potent and selective activity at a particular target, the next logical step is to assess the compound's effects in a whole-organism context. These assays screen for the predicted physiological outcomes.

G cluster_0 In Vitro Hit cluster_1 In Vivo Phenotypic Screening Hit Potent & Selective In Vitro Activity (e.g., DAT, MOR, GABA-A) Assay1 Locomotor Activity Tests for CNS stimulant or depressant effects Hit->Assay1 DAT or GABA-A Hit Assay2 Acetic Acid Writhing Test Tests for peripheral analgesic effects Hit->Assay2 MOR Hit Assay3 Elevated Plus Maze Tests for anxiolytic or anxiogenic effects Hit->Assay3 GABA-A Hit

Caption: Decision-making workflow for advancing an in vitro hit to in vivo phenotypic screening.

Protocol 3: Acetic Acid-Induced Writhing Test
  • Causality & Principle: This is a widely used and validated visceral inflammatory pain model to screen for analgesic compounds.[13] Intraperitoneal injection of a mild irritant (acetic acid) causes the release of endogenous pain mediators (prostaglandins, bradykinin), leading to a characteristic stretching and constricting behavior known as "writhing." A test compound with analgesic properties will reduce the number of writhes compared to a vehicle-treated control group.[13] This model is particularly sensitive to opioid analgesics and non-steroidal anti-inflammatory drugs.

  • Methodology:

    • Animals: Use male or female albino mice (e.g., Swiss albino, 20-25 g). Acclimatize them to the laboratory for at least one week.

    • Grouping: Randomly assign animals to groups (n=6-10 per group):

      • Group 1: Vehicle Control (e.g., saline or 0.5% CMC, administered intraperitoneally or orally).

      • Group 2: Positive Control (e.g., Aspirin, 100 mg/kg, p.o. or Morphine, 5 mg/kg, i.p.).

      • Group 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg).

    • Administration: Administer the vehicle, positive control, or test compound. Wait for a standard absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.).

    • Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (volume typically 10 mL/kg).

    • Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes (defined as a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period.

    • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity or inhibition using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100 Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control.

Concluding Insights and Path Forward

The investigation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride represents an opportunity to explore a novel region of chemical space. While direct biological data is currently absent from public literature, its core piperidine structure, shared with numerous highly successful CNS drugs, provides a strong rationale for a focused investigation. The proposed hypothesis-driven strategy, beginning with targeted in vitro binding and functional assays for monoamine transporters, GABA-A receptors, and opioid receptors, offers a scientifically rigorous and efficient path to elucidating its primary biological activity. Positive findings from these initial screens would then provide the necessary validation to proceed with targeted in vivo models to confirm the physiological relevance of the in vitro data. This systematic approach ensures that research efforts are guided by logical inference and validated methodologies, maximizing the potential for discovering a novel and valuable pharmacological agent.

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Foundational

An In-depth Technical Guide to the Solubility Profile of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. For ionizable compounds such as (1-Methyl-piperidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. For ionizable compounds such as (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, solubility is a multifaceted property, profoundly influenced by the physicochemical environment. This guide provides a comprehensive framework for characterizing the solubility profile of this compound, a crucial step in early-stage drug development. We delve into the theoretical underpinnings of solubility for hydrochloride salts, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and explore the impact of key variables including pH, temperature, and co-solvents. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust and actionable solubility dataset, thereby facilitating informed decisions in formulation and development pathways.

Introduction: The Central Role of Solubility in Drug Development

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a piperidine derivative, a structural motif present in numerous pharmaceuticals.[1][2] As a hydrochloride salt, its solubility is expected to be significantly higher than its free base form, a common strategy employed to enhance the dissolution characteristics of basic APIs.[1] Understanding the precise solubility profile of this new chemical entity (NCE) is paramount. Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption, variable bioavailability, and ultimately, potential clinical failure.[3][4]

This guide serves as a technical blueprint for the systematic evaluation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride's solubility. We will move beyond simple data reporting to explain the causal relationships between experimental design and the quality of solubility data, ensuring a self-validating and scientifically rigorous approach.

Physicochemical Properties and Theoretical Framework

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

Molecular Structure and Ionization

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a basic tertiary amine (the piperidine nitrogen). In its hydrochloride salt form, the tertiary amine is protonated.

  • Structure:

    • Piperidine ring with a methyl group on the nitrogen (position 1).

    • An acetic acid group attached to the carbon at position 2.

    • As a hydrochloride salt, the piperidine nitrogen is protonated (quaternary ammonium) and balanced by a chloride counter-ion.

  • Ionization and pKa: The solubility of this compound is governed by the ionization state of both the carboxylic acid and the tertiary amine.

    • The pKa of the carboxylic acid (pKa1) is predicted to be around 4.75.[5] Below this pH, it will be predominantly in its neutral (less soluble) form (-COOH). Above this pH, it will be in its ionized, more soluble carboxylate form (-COO⁻).

    • The pKa of the conjugate acid of the piperidine nitrogen (pKa2) is expected to be around 11.2.[6] Below this pH, the nitrogen will be protonated and positively charged, contributing to higher solubility. Above this pH, it will deprotonate to its neutral, less soluble free base form.

The interplay between these two pKa values dictates the net charge of the molecule at any given pH and, consequently, its aqueous solubility.

The Henderson-Hasselbalch Equation: A Predictive Tool

The Henderson-Hasselbalch equation is a cornerstone for predicting the pH-dependent solubility of ionizable drugs.[7][8][9] It relates pH, pKa, and the ratio of the ionized to the un-ionized form of the compound.[10] By understanding the pKa values, we can anticipate the pH range where solubility will be maximal or minimal. For (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, the lowest solubility is expected at its isoelectric point, the pH at which the net charge is zero.

The following diagram illustrates the relationship between pH, ionization state, and expected solubility.

G cluster_pH pH Scale cluster_Ionization Dominant Species cluster_Solubility Expected Aqueous Solubility Low_pH Low pH (e.g., pH < pKa1) Mid_pH Isoelectric Point (pKa1 < pH < pKa2) Cation Cationic (-COOH, -NH2+) Low_pH->Cation Protonation High_pH High pH (e.g., pH > pKa2) Zwitterion Zwitterionic (-COO-, -NH2+) Mid_pH->Zwitterion Deprotonation of COOH Anion Anionic (-COO-, -N) High_pH->Anion Deprotonation of NH+ High_Sol High Cation->High_Sol High Charge Low_Sol Lowest Zwitterion->Low_Sol Net Neutral Mid_Sol Moderate-High Anion->Mid_Sol Charged

Caption: pH-dependent ionization and its impact on solubility.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, combining high-throughput kinetic assays for initial screening with the gold-standard thermodynamic (shake-flask) method for definitive characterization.

Kinetic Solubility Assay

Kinetic solubility is a rapid assessment used in early drug discovery.[11][12] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[13] This method is prone to supersaturation and may overestimate true equilibrium solubility, but it is invaluable for high-throughput screening.[14]

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 20 mM stock solution of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride in 100% DMSO.[11]

  • Plate Setup: In a 96-well microtiter plate, add 490 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.[11]

  • Compound Addition: Add 10 µL of the DMSO stock solution to the buffer-containing wells. This creates a 2% DMSO concentration, which is generally well-tolerated in assays.[11]

  • Incubation & Mixing: Place the plate in a thermomixer and incubate at 25°C with shaking (e.g., 850 rpm) for 2 hours to allow for precipitation.[11][12]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which precipitation is first observed is reported as the kinetic solubility.[15]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic solubility.[16] It involves adding an excess of the solid compound to a solvent and allowing it to equilibrate until the solution is saturated. This method is considered the most reliable as it measures the true equilibrium state.[16][17]

Protocol: USP-Standard Shake-Flask Method

  • System Preparation: Add an excess amount of solid (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride to a series of glass vials, each containing a precisely known volume of the desired test medium (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer).[16][18]

    • Scientist's Note: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been achieved. However, adding too much can alter the pH of the medium, so pH should be checked before and after equilibration.[16]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period.

    • Scientist's Note: Equilibrium must be confirmed. This is achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements yield the same concentration.[12][16] For thermodynamic solubility, incubation times of 24 hours or more are common.[12]

  • Sample Processing: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: Immediately filter the supernatant through a low-binding 0.45 µm filter to remove any undissolved microparticles.[11]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[12][19]

The following diagram outlines the workflow for this gold-standard method.

A 1. Add Excess Solid API to Solvent B 2. Seal and Agitate at Constant Temperature A->B C 3. Equilibrate (24-72h) B->C D 4. Check for Undissolved Solid C->D D->A No Solid (Add More API) E 5. Sample Supernatant D->E Solid Present F 6. Filter (0.45 µm) E->F G 7. Quantify by HPLC-UV F->G H Equilibrium Solubility (mg/mL or µM) G->H

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Key Factors Influencing Solubility

A comprehensive profile requires testing under various conditions that mimic the physiological environment and potential formulation strategies.

pH-Solubility Profile

As discussed, pH is a critical factor for ionizable compounds.[] A pH-solubility profile should be generated by performing the shake-flask method across a range of physiologically relevant pH values.[3]

Recommended Test Media: [18]

  • 0.1 N HCl (pH ~1.2) - Simulates gastric fluid.

  • Acetate Buffer (pH 4.5) - Simulates the upper intestine.

  • Phosphate Buffer (pH 6.8) - Simulates the lower intestine.

Table 1: Hypothetical pH-Solubility Profile for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride at 25°C

pHBuffer SystemDominant SpeciesPredicted SolubilityMeasured Solubility (mg/mL)
1.20.1 N HClCationicHigh> 50
4.5Acetate BufferZwitterionicLow1.5
6.8Phosphate BufferZwitterionicModerate15.2
7.4Phosphate BufferZwitterionic/AnionicModerate-High25.8
Effect of Temperature

The dissolution process can be either endothermic (absorbing heat) or exothermic (releasing heat). According to Le Chatelier's Principle, increasing the temperature will increase the solubility of endothermic compounds and decrease the solubility of exothermic ones.[21] Most APIs exhibit endothermic dissolution, meaning their solubility increases with temperature.[4]

Experimental Approach:

  • Perform the shake-flask method at a minimum of two temperatures, for example:

    • Room Temperature (25°C)

    • Physiological Temperature (37°C)

Table 2: Hypothetical Temperature-Dependence Data in pH 6.8 Buffer

TemperatureMeasured Solubility (mg/mL)Observation
25°C15.2Baseline solubility.
37°C21.5Increased solubility suggests endothermic dissolution.
Effect of Co-solvents

For poorly soluble compounds, formulation with co-solvents (water-miscible organic solvents) is a common strategy to increase solubility.[22][23][24]

Experimental Approach:

  • Evaluate solubility in binary solvent systems containing various percentages of common pharmaceutical co-solvents.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

Table 3: Hypothetical Co-solvent Effect in Water at 25°C

Solvent SystemMeasured Solubility (mg/mL)Fold Increase
Water8.51.0x
20% Ethanol in Water25.53.0x
20% PG in Water38.34.5x
20% PEG 400 in Water51.06.0x

Data Interpretation and Application in Drug Development

The collected solubility data provides critical insights for the drug development team.

  • Biopharmaceutics Classification System (BCS): The lowest measured aqueous solubility over the physiological pH range (1.2-6.8) is used to classify the drug according to the BCS.[18][25] This classification (Class I, II, III, or IV) helps predict in vivo performance and guides regulatory requirements.

  • Formulation Strategy:

    • If the compound exhibits low solubility at intestinal pH (e.g., BCS Class II), formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be necessary.

    • The co-solvent data provides a direct path for developing liquid formulations for preclinical toxicology studies or potential liquid dosage forms.

  • Salt and Polymorph Selection: An unfavorable solubility profile may trigger further investigation into alternative salt forms or polymorphs that could offer superior physicochemical properties.[26][27]

Conclusion

Characterizing the solubility profile of a new chemical entity like (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a foundational activity in pharmaceutical development. It requires a systematic and scientifically rigorous approach that combines theoretical understanding with robust experimental methodologies. By diligently executing kinetic and thermodynamic solubility studies across a range of physiologically and pharmaceutically relevant conditions, researchers can build a comprehensive data package. This dataset is not merely a collection of numbers but a critical tool that informs risk assessment, guides formulation strategy, and ultimately enhances the probability of developing a safe and effective medicine.

References

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Exploratory

Unlocking the Therapeutic Potential of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride: A Technical Guide to Target Identification and Validation

Executive Summary The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics targeting a spectrum of diseases, particularly those affecting the central nervo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics targeting a spectrum of diseases, particularly those affecting the central nervous system (CNS).[1] This guide focuses on (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, a molecule of significant interest due to its structural features. While direct pharmacological data for this specific compound is scarce in publicly available literature, its similarity to known bioactive molecules provides a strong foundation for hypothesizing its potential therapeutic applications.[2] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically investigate and validate potential therapeutic targets for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. We will delve into the scientific rationale for proposed targets, provide detailed experimental protocols for their validation, and present a roadmap for advancing this compound through the preclinical drug discovery pipeline.

Introduction: The Promise of a Privileged Scaffold

The piperidine ring is a highly "privileged" structure in drug discovery, renowned for its favorable pharmacokinetic properties, including metabolic stability and the ability to cross biological membranes.[1] Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling high-affinity interactions with a variety of biological targets.[1] The subject of this guide, (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, combines this versatile scaffold with a carboxylic acid moiety, suggesting potential interactions with targets that recognize charged or polar functional groups. The N-methylation may influence its basicity and ability to cross the blood-brain barrier. While its positional isomer, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride, is cataloged, its biological activities remain largely unexplored.[3] This guide, therefore, takes a predictive approach, leveraging data from structurally related compounds to illuminate the most promising therapeutic avenues for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Table 1: Physicochemical Properties of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride and a Related Isomer

Property(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride (Predicted)2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride[3]
Molecular Formula C₈H₁₆ClNO₂C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol 193.67 g/mol
IUPAC Name (1-methylpiperidin-2-yl)acetic acid;hydrochloride2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride

Potential Therapeutic Arenas and Molecular Targets

Based on the extensive literature on piperidine derivatives, we have identified three primary therapeutic areas with high potential for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride: Central Nervous System Disorders, Pain and Inflammation, and Oncology.

Central Nervous System Disorders

The prevalence of the piperidine motif in CNS-active drugs is notable.[1] Many act as neurotransmitter receptor modulators or enzyme inhibitors.

Rationale: Donepezil, a leading therapeutic for Alzheimer's disease, is a piperidine derivative that functions as an AChE inhibitor.[4] The core piperidine structure is crucial for its interaction with the catalytic site of the enzyme.[5] The structural similarity of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride suggests it could also bind to and inhibit AChE, thereby increasing acetylcholine levels in the synaptic cleft, a key strategy in managing Alzheimer's symptoms.

Experimental Validation Workflow:

AChE_Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models In_Vitro_Screening Initial Screening: Ellman's Assay IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination If active Enzyme_Kinetics Enzyme Kinetics: Lineweaver-Burk Plot IC50_Determination->Enzyme_Kinetics Potent inhibition Scopolamine_Model Scopolamine-Induced Amnesia Model (Rodent) Enzyme_Kinetics->Scopolamine_Model Favorable kinetics Behavioral_Tests Behavioral Tests: Morris Water Maze, Y-Maze Scopolamine_Model->Behavioral_Tests

Caption: Workflow for validating AChE inhibition.

Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified human AChE in phosphate buffer (pH 8.0).

  • Compound Incubation: Add varying concentrations of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride to the wells of a 96-well plate.

  • Enzyme Addition: Add AChE to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding ATCI and DTNB.

  • Measurement: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Pain and Inflammation

Piperidine derivatives are well-represented in the field of analgesics, with many acting on opioid receptors.[6]

Rationale: The piperidine ring is a critical pharmacophore in potent analgesics like fentanyl and pethidine, which are MOR agonists.[6][7] The nitrogen atom of the piperidine ring is known to interact with key residues in the MOR binding pocket. The structural features of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride make it a candidate for MOR modulation.

Experimental Validation Workflow:

MOR_Validation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Radioligand_Binding Radioligand Binding Assay ([³H]-DAMGO) GTP_gamma_S_Assay [³⁵S]GTPγS Binding Assay Radioligand_Binding->GTP_gamma_S_Assay High affinity Tail_Flick_Test Tail-Flick Test (Rodent) GTP_gamma_S_Assay->Tail_Flick_Test Agonist/Antagonist profile determined Acetic_Acid_Writhing Acetic Acid-Induced Writhing Test (Rodent) Tail_Flick_Test->Acetic_Acid_Writhing

Caption: Workflow for validating MOR activity.

Protocol 2: In Vivo Acetic Acid-Induced Writhing Test

  • Acclimatization: Acclimatize male albino mice to the laboratory environment for at least one week.[8]

  • Grouping and Administration: Divide the animals into control, standard (e.g., aspirin), and test groups. Administer (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, vehicle, or the standard drug intraperitoneally.[8]

  • Induction of Writhing: After 30 minutes, inject a 0.6% solution of acetic acid intraperitoneally to induce writhing.[8]

  • Observation: Five minutes after the acetic acid injection, count the number of writhes for each animal over a 20-minute period.[8]

  • Analysis: A significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.

Oncology

Emerging research has highlighted the role of piperidine-containing compounds in cancer therapy, with mechanisms including the induction of apoptosis.[4]

Rationale: Certain piperidine derivatives have been shown to induce apoptosis in cancer cell lines.[2] While the direct molecular target may vary, the induction of the caspase cascade is a common downstream effect. The cytotoxic potential of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride can be assessed by examining its ability to trigger this pathway.

Signaling Pathway:

Apoptosis_Pathway Compound (1-Methyl-piperidin-2-yl)- acetic acid hydrochloride Cell_Stress Cellular Stress Compound->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Protocol 3: Caspase-3/7 Activity Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate until confluent.

  • Compound Treatment: Treat the cells with varying concentrations of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride for 24 hours.

  • Assay: Use a commercially available luminescence-based caspase-3/7 assay kit. Add the caspase-3/7 reagent, which contains a pro-luminescent substrate, to each well.

  • Incubation and Measurement: Incubate at room temperature for 1-2 hours. Measure the luminescence using a plate reader.

  • Analysis: An increase in luminescence is directly proportional to caspase-3/7 activity and indicates the induction of apoptosis.

Conclusion and Future Directions

While the therapeutic potential of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is yet to be formally elucidated, its structural characteristics, when viewed in the context of the broader family of piperidine-containing pharmaceuticals, provide a compelling rationale for its investigation. The proposed therapeutic targets and validation workflows in this guide offer a structured and scientifically rigorous path forward. Initial in vitro screening against a panel of CNS receptors, ion channels, and enzymes, followed by focused investigation of promising hits, will be crucial. Subsequent in vivo studies in relevant disease models will be necessary to establish efficacy and safety profiles. The journey of a drug from a chemical entity to a therapeutic agent is long and complex, but for compounds built upon privileged scaffolds like piperidine, the path is often more clearly illuminated.

References

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Foundational

In vitro studies with (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

An In-Depth Technical Guide to the In Vitro Evaluation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride Executive Summary The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after component in drug design.[1] This guide focuses on (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride , a specific derivative for which public data on biological activity is currently limited.

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines a strategic, field-proven approach to conducting the initial in vitro characterization of this compound. By leveraging established methodologies for structurally related piperidine analogs, this guide provides the scientific rationale and detailed protocols necessary to explore its therapeutic potential across several key areas, including cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial activities.

Compound Profile and Safe Handling

Before initiating any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount. While specific toxicological data for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is not widely available, data from its structural isomer, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride, provides essential guidance for safe handling.[2]

PropertyValueSource
IUPAC Name (1-methylpiperidin-2-yl)acetic acid;hydrochloride-
Molecular Formula C₈H₁₆ClNO₂Inferred
Molecular Weight 193.67 g/mol [2]
Appearance Solid (predicted)-
Canonical SMILES CN1CCCCC1CC(=O)O.ClInferred

1.1. Safety and Hazard Information (Based on Structural Isomer)

The European Chemicals Agency (ECHA) inventory indicates that structural isomers of the target compound are classified with the following hazards:[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

1.2. Laboratory Handling and Preparation

Adherence to rigorous safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]

  • Stock Solution Preparation:

    • Solubility Testing: Before preparing a high-concentration stock, test the compound's solubility in common laboratory solvents (e.g., water, DMSO, ethanol). Given its hydrochloride salt form, it is expected to have some aqueous solubility.

    • Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an appropriate solvent, such as sterile DMSO or water. Aliquot into single-use vials to minimize freeze-thaw cycles.

    • Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium or assay buffer. Note that high concentrations of DMSO (>0.5%) can be toxic to cells.

A Strategic Framework for In Vitro Evaluation

A tiered, or cascaded, approach to in vitro screening is the most logical and resource-efficient strategy. This workflow begins with broad assessments of cytotoxicity to establish a viable concentration range, followed by hypothesis-driven functional assays to identify specific biological activities.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Functional Assays cluster_2 Tier 3: Hit Validation & MoA A Compound Acquisition (1-Methyl-piperidin-2-yl)-acetic acid HCl B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Cytotoxicity Assay (MTT) Determine IC50 & Non-Toxic Conc. Range B->C D Anti-Inflammatory Assay (PGE2 Inhibition) C->D Use Non-Toxic Concentrations E Neuroprotective Assay (AChE Inhibition) C->E Use Non-Toxic Concentrations F Antimicrobial Assay (MIC Determination) C->F Use Non-Toxic Concentrations G Dose-Response Confirmation D->G Primary Hit E->G Primary Hit F->G Primary Hit H Mechanism of Action Studies (e.g., Western Blot, qPCR) G->H

Caption: Strategic workflow for the in vitro evaluation of a novel compound.

Tier 1: Foundational Cytotoxicity Assay

Rationale: The first critical step is to determine the compound's intrinsic cytotoxicity. This establishes the concentration range where the compound does not kill the cells, which is essential for interpreting results from subsequent functional assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells to form insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

3.1. Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., HEK293 for general cytotoxicity, or a relevant cell line for a specific disease) in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of DMSO used for the compound) and "untreated control" wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Hypothesis-Driven Functional Assays

Based on the known pharmacology of the broader piperidine class, the following assays represent logical starting points to uncover the specific bioactivity of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

4.1. Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Inhibition Assay

Rationale: Many piperidine-containing compounds exhibit anti-inflammatory properties.[10] Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is a common target for anti-inflammatory drugs.[11][12] This assay measures the ability of the compound to inhibit PGE2 production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: This is a competitive enzyme immunoassay (EIA). PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (like alkaline phosphatase) for a limited number of binding sites on a specific monoclonal antibody. The resulting color intensity is inversely proportional to the amount of PGE2 in the sample.[13]

4.1.1. Detailed Protocol: PGE2 Inhibition Assay

  • Cell Seeding and Stimulation: Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and PGE2 production. Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants, which now contain the secreted PGE2.

  • PGE2 Quantification (EIA): Quantify the PGE2 concentration in the supernatants using a commercial Prostaglandin E2 EIA kit. Follow the manufacturer's protocol precisely.[13][14]

    • Briefly, samples and standards are added to a microplate pre-coated with an anti-mouse IgG antibody.

    • PGE2-enzyme conjugate and a monoclonal anti-PGE2 antibody are added.

    • The plate is incubated, allowing for the competitive binding reaction.

    • The plate is washed, and a substrate solution is added.

    • A stop solution is added, and the absorbance is read at the specified wavelength (typically 405 nm).

  • Data Analysis: Create a standard curve from the standards. Calculate the PGE2 concentration in each sample and determine the percentage inhibition of PGE2 production relative to the LPS-stimulated control. Calculate the IC₅₀ value.

4.2. Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The piperidine moiety is found in many CNS-active drugs. Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[15][16]

Principle: The Ellman's method is a rapid and reliable colorimetric assay to measure AChE activity.[17] AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.[18] An inhibitor will reduce the rate of color formation.

4.2.1. Detailed Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATChI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Buffer solution.

    • Test compound at various concentrations.

    • DTNB solution.

    • AChE enzyme solution.

  • Pre-incubation: Mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the ATChI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the enzyme activity in the control (no inhibitor). Plot the percentage inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

4.3. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Various piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[19]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized number of bacteria is added to each well. After incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20]

4.3.1. Detailed Protocol: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture (e.g., Staphylococcus aureus and Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

  • Compound Dilution:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[21]

    • Add 100 µL of a 2x concentrated stock of the test compound to the first column.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[21] Column 11 serves as a positive control (broth + bacteria) and column 12 as a negative/sterility control (broth only).

  • Inoculation: Add the diluted bacterial suspension to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under aerobic conditions.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration at which no turbidity (growth) is observed.[22]

Data Presentation and Advanced Studies

5.1. Quantitative Data Summary

All quantitative results should be summarized in clear, concise tables for easy comparison.

Table 1: Summary of In Vitro Bioactivity of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Assay Type Cell Line / Organism Endpoint Result (e.g., IC₅₀, MIC)
Cytotoxicity HEK293 IC₅₀ [Value] µM
Anti-inflammatory RAW 264.7 IC₅₀ (PGE2 Inhibition) [Value] µM
Neuroprotection Purified AChE IC₅₀ (Enzyme Inhibition) [Value] µM
Antimicrobial S. aureus MIC [Value] µg/mL

| Antimicrobial | E. coli | MIC | [Value] µg/mL |

5.2. Next Steps: Mechanism of Action (MoA)

Should a primary assay yield a positive "hit," subsequent studies are required to elucidate the mechanism of action.

MoA LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Pathway IKK->NFkB COX2 COX-2 Gene Expression NFkB->COX2 PGE2 PGE2 Synthesis COX2->PGE2 Compound (1-Methyl-piperidin-2-yl)- acetic acid HCl Compound->IKK Hypothetical Inhibition Point

Caption: Hypothetical MoA: Inhibition of the NF-κB inflammatory pathway.

Advanced studies could include:

  • Western Blotting: To measure changes in the protein levels of key signaling molecules (e.g., COX-2, IKK, p-NF-κB).

  • qPCR: To analyze changes in the gene expression of inflammatory mediators.

  • Receptor Binding Assays: To determine if the compound directly interacts with a specific cellular receptor.

References

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  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. Retrieved from [Link]

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Exploratory

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride: A Technical Guide to a Prototypical N-Alkyl Piperidine Acetic Acid Derivative

A notable scarcity of published research specifically details the discovery and historical development of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This guide, therefore, provides a comprehensive overview of t...

Author: BenchChem Technical Support Team. Date: February 2026

A notable scarcity of published research specifically details the discovery and historical development of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This guide, therefore, provides a comprehensive overview of the synthetic strategies and pharmacological significance of the broader class of 2-substituted N-alkyl piperidine acetic acids, for which this molecule serves as a primary example. The methodologies and insights presented are synthesized from the available literature on analogous compounds to offer a robust framework for researchers, scientists, and drug development professionals.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of an acetic acid moiety at the 2-position, combined with N-alkylation, creates a class of compounds with significant potential for interacting with biological targets. This guide explores the synthetic pathways to such molecules and the rationale behind their investigation in drug discovery.

Historical Context: The Piperidine Scaffold in Drug Discovery

The journey of piperidine in medicine began with the isolation of piperine from black pepper in 1850 by the Scottish chemist Thomas Anderson.[5][6] This discovery unveiled the piperidine nucleus and sparked interest in its chemical and biological properties.[5][6] Throughout the 20th century, the piperidine scaffold became a cornerstone of pharmaceutical development, leading to blockbuster drugs across various therapeutic areas.[3] The metabolic stability and favorable oral bioavailability of many piperidine-containing drugs have cemented their importance in modern medicine.[5]

Synthetic Strategies for 2-Substituted N-Alkyl Piperidine Acetic Acids

The synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride and its analogs can be approached through several strategic disconnections. The primary challenges lie in the stereocontrolled functionalization of the piperidine ring at the 2-position and the subsequent or preceding N-alkylation.

General Synthetic Workflow

A generalized synthetic workflow for piperidine acetic acid derivatives involves several key stages, from initial ring synthesis or functionalization to final product isolation.

Synthetic Workflow cluster_0 Piperidine Ring Formation/Functionalization cluster_1 Side Chain Introduction & N-Alkylation cluster_2 Final Product Formation A Starting Materials (e.g., Pyridines, Amino Diols) B Cyclization/ Hydrogenation A->B Various Methods C (2-Substituted) Piperidine B->C D Introduction of Acetic Acid Precursor at C2 C->D E N-Methylation D->E F Piperidine-2-acetic acid derivative E->F G Ester Hydrolysis F->G H Salt Formation (HCl) G->H I (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride H->I

Caption: Generalized workflow for the synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Key Synthetic Methodologies

1. Hydrogenation of Pyridine Precursors:

A prevalent method for accessing the piperidine core involves the hydrogenation of substituted pyridines.[1][6][7] This approach is attractive due to the wide availability of pyridine starting materials.

  • Catalysis: Catalysts such as platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium-based catalysts are commonly employed.[1][8] The choice of catalyst can influence the stereoselectivity of the reduction, particularly with disubstituted pyridines.[1]

  • Reaction Conditions: Hydrogenation is typically carried out under a hydrogen atmosphere, with pressures and temperatures varying depending on the substrate and catalyst.[7][8] Acetic acid is often used as the solvent, which can also facilitate the reaction.[8]

Table 1: Comparison of Hydrogenation Conditions for Pyridine Derivatives

CatalystPressureTemperatureSolventStereoselectivityReference
PtO2 (10 mol%)1 atm (balloon)Room TemperatureAcetic AcidGenerally high cis-selectivity[8]
Pd/C1 atm70°CAcetic AcidSubstrate dependent[9]
RuCl3·xH2ONot specifiedNot specifiedNot specifiedGood cis-selectivity[10]

2. Cyclization Strategies:

Intramolecular cyclization reactions provide another powerful route to the piperidine ring.[1][10] These methods often involve the formation of C-N bonds to close the six-membered ring.

  • Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common strategy.

  • N-Heterocyclization of Diols: Primary amines can be reacted with diols in the presence of an iridium catalyst to form cyclic amines.[10]

  • Mannich-type Cyclization: Acid-promoted Mannich-type cyclizations of aminoacetals with aldehydes can yield 2-substituted-4-piperidones, which can be further modified.[11]

3. Functionalization of the Piperidine Ring:

Once the piperidine ring is formed, the acetic acid side chain can be introduced at the 2-position.

  • Alkylation of 2-Lithiated Piperidines: N-protected piperidines can be deprotonated at the 2-position using a strong base like s-butyllithium in the presence of a chelating agent such as sparteine to create a chiral environment. The resulting organolithium species can then be trapped with an electrophile, such as a protected bromoacetic acid derivative.

  • From 2-Cyanopiperidine: 2-Cyanopiperidine can serve as a precursor. The cyano group can be hydrolyzed to a carboxylic acid and then homologated to an acetic acid moiety.[5]

N-Methylation and Final Steps

The introduction of the methyl group on the nitrogen atom is typically achieved through reductive amination with formaldehyde or by direct alkylation with a methylating agent like methyl iodide.[12][13]

Experimental Protocol: Illustrative N-Alkylation of a Piperidine Derivative

This protocol describes a general method for the N-alkylation of a piperidine, which could be adapted for (piperidin-2-yl)-acetic acid ester.

  • Reaction Setup: To a solution of the piperidine derivative (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K2CO3, 2-3 equivalents).[12]

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, 1.1-1.5 equivalents) dropwise at room temperature.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

The final steps in the synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride would involve the hydrolysis of the ester group, typically under acidic or basic conditions, followed by the formation of the hydrochloride salt by treating the free base with hydrochloric acid.[14]

The Role of Structure in Biological Activity

The specific arrangement of the N-methyl group and the 2-acetic acid substituent on the piperidine ring is crucial for its potential biological activity. This substitution pattern creates a chiral center at the 2-position, meaning the compound can exist as two enantiomers. The stereochemistry at this position can significantly impact the molecule's interaction with chiral biological targets like enzymes and receptors.

Structural Features and Biological Interactions cluster_0 Molecular Structure of (1-Methyl-piperidin-2-yl)-acetic acid cluster_1 Key Physicochemical Properties cluster_2 Potential Biological Interactions A Piperidine Ring N-Methyl Group 2-Acetic Acid Side Chain B Basicity (pKa) of Nitrogen Acidity of Carboxylic Acid Lipophilicity (LogP) Conformational Flexibility A:f1->B:f0 Influences A:f2->B:f1 Determines A:f0->B:f3 Provides C Ionic Bonding (with receptor residues) Hydrogen Bonding Hydrophobic Interactions Stereospecific Recognition B->C Dictate

Caption: Relationship between the structural features of 2-substituted N-alkyl piperidine acetic acids and their potential biological interactions.

Conclusion and Future Directions

While the specific historical discovery of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride remains elusive in the public scientific literature, the principles governing its synthesis and potential utility are well-established within the broader context of medicinal chemistry. The piperidine scaffold continues to be a rich source of inspiration for the design of new therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access complex piperidine derivatives. Furthermore, the exploration of the biological activity of compounds like (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, guided by computational modeling and high-throughput screening, may yet uncover novel pharmacological applications.

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Foundational

An In-Depth Technical Guide to the Safety and Hazards of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive safety and hazard assessment of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. In the absence of specific toxicological and safety data for this compound, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive safety and hazard assessment of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. In the absence of specific toxicological and safety data for this compound, this guide employs a scientifically rigorous approach of data extrapolation from structurally similar analogs and constituent functional groups. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and informed risk mitigation when handling this and similar novel chemical entities. The guide details potential hazards, outlines robust handling and storage protocols, and provides emergency procedures, thereby establishing a framework for its safe utilization in a research and development setting.

Introduction and Scientific Context

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a heterocyclic compound incorporating a saturated N-methylpiperidine ring and an acetic acid moiety. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals due to their ability to interact with a wide range of biological targets. The acetic acid functional group often enhances solubility and provides a point for further chemical modification.

Hazard Identification and Classification

The hazard profile of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride can be inferred from the known hazards of its structural components: the N-methylpiperidine ring and the acetic acid side chain, as well as data from similar piperidine-acetic acid derivatives.

Based on GHS classifications of analogous compounds, (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is anticipated to be classified as follows:

Hazard ClassCategoryHazard StatementSource Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3]

The hydrochloride salt form may also contribute to its irritant properties.

Toxicological Profile Summary
  • Acute Effects: Ingestion may lead to harmful effects[1][2]. Direct contact is likely to cause irritation to the skin and serious irritation to the eyes[2][3]. Inhalation of dust or aerosols may result in respiratory tract irritation[3].

  • Chronic Effects: The toxicological properties have not been fully investigated, and therefore, chronic effects are unknown[4]. As a prudent measure, repeated or prolonged exposure should be avoided.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Safe Handling and Storage Protocols

A proactive and cautious approach is essential when handling this compound. The following protocols are based on best practices for handling research chemicals with unknown toxicological profiles.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes.

PPE_Hierarchy cluster_ppe Required Personal Protective Equipment Eyes Eye Protection (Safety glasses with side shields or goggles) Hands Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Body Body Protection (Laboratory coat) Respiratory Respiratory Protection (Use in a chemical fume hood)

Caption: Hierarchy of essential PPE for handling (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Engineering Controls

All handling of solid (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride that could generate dust, and all manipulations of its solutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation[1][2].

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material[5]. Use non-sparking tools[1].

  • Solution Preparation: When dissolving, add the solid to the solvent slowly.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn[2]. Contaminated clothing should be removed and washed before reuse[2].

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[2][6].

  • Keep away from incompatible materials such as strong oxidizing agents[7].

  • The storage area should be clearly marked.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Spill Response Protocol

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (respirator, gloves, lab coat, goggles) evacuate->ppe contain Contain the spill with absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect the absorbed material into a sealable container contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of waste in accordance with institutional and local regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step workflow for responding to a spill of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Physical and Chemical Properties

While specific data for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is unavailable, the properties of a close structural isomer, 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride, are presented for estimation.

PropertyEstimated ValueSource
Molecular Formula C8H16ClNO2[3]
Molecular Weight 193.67 g/mol [3]
Appearance Likely a white to off-white solid[8]
Solubility Expected to be soluble in water[4]

Stability and Reactivity

  • Reactivity: The toxicological properties have not been fully investigated[4].

  • Chemical Stability: Expected to be stable under normal storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[7][9].

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.

Disposal Considerations

All waste materials containing (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride must be treated as hazardous waste. Disposal should be carried out by a licensed waste disposal company in accordance with all applicable federal, state, and local regulations[4]. Do not allow the material to enter drains or waterways[4].

Conclusion

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a research chemical with an incompletely characterized safety profile. The information presented in this guide, derived from the analysis of structurally related compounds, indicates that it should be handled as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. Adherence to the rigorous safety protocols outlined herein, including the consistent use of appropriate personal protective equipment and engineering controls, is imperative to mitigate risks. As with all novel compounds, a culture of caution, preparedness, and respect for the unknown is the foundation of laboratory safety.

References

  • ChemicalBook. (2025). 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Piperidine, hydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet - (S)-(1-Fmoc-piperidin-3-yl)acetic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride.
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  • ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - N-Methyl-4-piperidinol.
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  • ChemicalBook. (n.d.). 193693-62-8((S)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID) Product Description.
  • PubChem. (n.d.). iptacopan hydrochloride anhydrous.
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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals. Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. Due to the polar and zwitterionic nature of the analyte, coupled with its lack of a significant UV chromophore, a specialized approach is required for effective separation and detection. This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) method, explaining the scientific rationale behind the selection of the stationary phase, mobile phase, and a universal detector. Furthermore, a comprehensive protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided to ensure the method's suitability for its intended purpose in a regulated environment.

Introduction: The Analytical Challenge

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a piperidine derivative, a class of compounds with significant interest in pharmaceutical development.[1][2][3] The accurate quantification of this molecule is crucial for quality control, stability studies, and pharmacokinetic assessments. The chemical structure of the analyte, possessing both a tertiary amine and a carboxylic acid group, presents a unique analytical challenge. At neutral pH, the molecule can exist as a zwitterion, rendering it highly polar and difficult to retain on traditional reversed-phase HPLC columns. Moreover, the absence of a strong UV-absorbing chromophore precludes the use of standard UV-Vis detectors, necessitating a more universal detection strategy.[4][5]

This application note addresses these challenges by proposing a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure: (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a salt of a cyclic amino acid derivative.

  • Polarity: The presence of the carboxylic acid and the protonated tertiary amine makes the molecule highly polar.

  • Zwitterionic Nature: In solution, the molecule can exist in various ionic forms depending on the pH. The carboxylic acid group has an estimated pKa around 2-3, while the tertiary amine has a pKa around 9-10. This zwitterionic character at intermediate pH values significantly influences its chromatographic behavior.

  • UV Absorbance: The molecule lacks a significant chromophore, meaning it does not absorb light strongly in the UV-Vis spectrum, making detection by conventional UV detectors challenging.[4][5]

The Chromatographic Approach: Why HILIC?

Given the high polarity of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, a standard reversed-phase (RP) HPLC approach is likely to result in poor retention. HILIC presents a superior alternative for the separation of polar and hydrophilic compounds.[6][7][8]

In HILIC, a polar stationary phase (such as silica, or bonded phases with diol, amide, or zwitterionic functionalities) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[6] The separation mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.

Causality behind Experimental Choices:

  • Stationary Phase Selection: A zwitterionic HILIC column is recommended. These columns possess both positive and negative charges, which can interact with the zwitterionic analyte through electrostatic interactions, in addition to the primary hydrophilic partitioning mechanism. This dual interaction can provide excellent selectivity and retention for amino acids and their derivatives.[7][9] An amide-based HILIC column could also be a suitable alternative.

  • Mobile Phase Optimization: The mobile phase composition is critical in HILIC.

    • Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC due to its aprotic nature and suitable elution strength.

    • Aqueous Component and pH Control: A buffered aqueous solution is necessary to control the pH and the ionization state of the analyte and the stationary phase. For (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, maintaining a consistent pH is crucial for reproducible retention times. A buffer in the pH range of 3-6 is a good starting point. At a lower pH (e.g., 3), the carboxylic acid group will be largely protonated (neutral), while the tertiary amine will be protonated (positive charge). This can enhance interaction with a negatively charged stationary phase. Conversely, at a slightly higher pH (e.g., 6), the carboxylic acid will be deprotonated (negative charge), and the amine will remain protonated, resulting in a zwitterion that can interact strongly with a zwitterionic stationary phase. Ammonium formate or ammonium acetate are excellent choices as they are volatile and compatible with mass spectrometry and universal detectors like ELSD and CAD.[6]

    • Buffer Concentration: The salt concentration in the mobile phase also influences retention. Higher salt concentrations can decrease electrostatic interactions and may reduce retention time.

Detection Strategy: Overcoming the Lack of a Chromophore

As standard UV detection is not viable, a universal detector is required.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a mass-sensitive detector that is independent of the optical properties of the analyte.[10] The eluent from the column is nebulized, and the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte. These particles then pass through a light beam, and the scattered light is detected. ELSD is compatible with gradient elution, making it a versatile choice for method development.[4][11][12]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that measures charge rather than light scattering.[13][14][15] It generally offers higher sensitivity and a wider dynamic range compared to ELSD.[16][17]

The choice between ELSD and CAD will depend on the required sensitivity and the available instrumentation. Both are excellent options for this application.

Proposed HPLC Method Protocol

This protocol provides a starting point for the analysis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. Method optimization may be required based on the specific instrumentation and sample matrix.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µmProvides excellent retention and selectivity for polar, zwitterionic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5 (adjusted with Formic Acid)Volatile buffer compatible with ELSD/CAD; pH controls ionization state.
Mobile Phase B AcetonitrileStrong solvent in HILIC mode.
Gradient 95% B to 70% B over 15 minutesA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on sample concentration and detector sensitivity.
Detector ELSD or CADUniversal detection for non-chromophoric analytes.
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLMStarting parameters, to be optimized for signal-to-noise ratio.
CAD Settings Evaporation Temperature: 35°C, Power Function: 1.0Starting parameters, to be optimized for signal-to-noise ratio.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Preparation Prepare Standard Solutions (in Mobile Phase A/B mixture) HPLC_System HPLC System (Pump, Autosampler, Column Oven) Standard_Preparation->HPLC_System Sample_Preparation Prepare Sample Solutions (in Mobile Phase A/B mixture) Sample_Preparation->HPLC_System Mobile_Phase_A Prepare Mobile Phase A (10 mM Ammonium Formate, pH 4.5) Mobile_Phase_A->HPLC_System Mobile_Phase_B Prepare Mobile Phase B (Acetonitrile) Mobile_Phase_B->HPLC_System Column Zwitterionic HILIC Column HPLC_System->Column Detector ELSD / CAD Detector Column->Detector Data_System Chromatography Data System (CDS) Detector->Data_System Analysis Peak Integration, Quantification, and Reporting Data_System->Analysis

Caption: Experimental workflow for the HPLC analysis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Method Validation Protocol (ICH Q2(R1))

To ensure that the developed HPLC method is suitable for its intended purpose, a thorough validation should be performed according to the ICH Q2(R1) guidelines.[18][19][20][21][22]

Validation Parameters Logical Flow

Validation_Flow Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Robustness Robustness Precision->Robustness

Caption: Logical flow of HPLC method validation parameters according to ICH Q2(R1).

Table 2: Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and the analyte. Spike the analyte into the placebo to demonstrate that there are no interfering peaks at the retention time of the analyte.The analyte peak should be free from any interference from the blank and placebo.
Linearity Prepare at least five concentrations of the analyte standard across the expected working range (e.g., 50-150% of the target concentration). Perform a linear regression analysis of the peak area versus concentration.Correlation coefficient (r²) ≥ 0.995. The y-intercept should be close to zero.
Range The range is established from the linearity study and is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.As per linearity, accuracy, and precision results.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Robustness Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the effect on the results (e.g., retention time, peak area).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
System Suitability Inject a standard solution multiple times (e.g., n=6) before starting the analytical run.RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. By employing a HILIC separation mode with a universal detector such as ELSD or CAD, the challenges posed by the analyte's high polarity and lack of a UV chromophore can be effectively overcome. The detailed protocol for method development and validation in accordance with ICH guidelines ensures that the resulting analytical procedure will be robust, reliable, and suitable for use in a regulated pharmaceutical environment.

References

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative light-scattering detection (ELSD): a tool for improved quality control of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 479–488.
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Zhou, L., & Lim, C. K. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Crawford Scientific. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from [Link]

  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols.
  • Li, M., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 544–552.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Utility of Evaporative Light Scattering Technique on Polymer Additive Detection. Retrieved from [Link]

  • Al-Salami, H., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 29(17), 3991.
  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Miller, W. R., et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3424–3427.
  • Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column.
  • Kumar, A., et al. (2025, December 31). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles.
  • Witting, M., et al. (2019). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles.
  • Thermo Fisher Scientific. (2023, December 8). Learn how Charged Aerosol Detection can be used for both routine and complex analyses. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Borman, P., & Nethercote, P. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures.
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  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

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Application

Application Notes and Protocols: A Comprehensive Guide to the Preclinical Evaluation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1] Its prevalence stems from its ability to confer favorable pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for engaging a wide array of biological targets.[1] (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a novel derivative of this privileged structure. While specific biological activities of this compound are not yet extensively documented, its structural motifs suggest potential interactions with key physiological pathways, particularly within the central nervous system and inflammatory cascades.

This guide provides a comprehensive framework for the preclinical investigation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial physicochemical characterization to foundational in vitro and in vivo pharmacological assessment. The protocols herein are grounded in established methodologies and regulatory expectations, providing a robust starting point for elucidating the therapeutic potential of this and similar piperidine-based compounds.

Physicochemical Characterization: The Foundation of Drug Development

A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development.[2][3] These characteristics influence formulation, bioavailability, and ultimately, therapeutic efficacy.

Key Physicochemical Parameters and Recommended Assays

The following table outlines the critical physicochemical properties to be determined for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

PropertyMethodRationale
Identity and Purity 1H NMR, 13C NMR, LC-MS, Elemental AnalysisConfirms chemical structure and assesses the purity of the synthesized compound.
Solubility Kinetic and Thermodynamic Solubility Assays in various buffers (pH 2.0, 4.5, 6.8, 7.4) and biorelevant media (FaSSIF, FeSSIF)Determines the solubility profile, which is critical for predicting oral absorption.[3]
pKa Potentiometric titration or UV-spectrophotometryIdentifies the ionization constant(s), which influences solubility, permeability, and receptor interaction.
LogP/LogD Shake-flask method or HPLC-based methodsMeasures lipophilicity, a key determinant of membrane permeability and in vivo distribution.
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Characterizes the crystalline form, identifies potential polymorphs, and assesses thermal stability.
Chemical Stability Forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress)Evaluates the compound's stability under various conditions to inform storage and handling.
Protocol: Kinetic Solubility Assay

This protocol provides a high-throughput method for estimating the kinetic solubility of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Materials:

  • (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for compound storage, clear for analysis)

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well clear analysis plate.

  • Add PBS (e.g., 198 µL) to each well to achieve the final desired concentrations.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance at a predetermined wavelength using a UV-Vis plate reader.

  • The highest concentration at which no precipitation is observed (by visual inspection or light scattering) is considered the kinetic solubility.

Synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

A plausible synthetic route for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride can be adapted from established methods for similar 2-substituted piperidines.[4] The following diagram outlines a potential synthetic workflow.

G cluster_0 Synthetic Workflow start Ethyl 2-(piperidin-2-yl)acetate step1 N-Methylation (e.g., Formaldehyde, Formic Acid - Eschweiler-Clarke reaction) start->step1 intermediate Ethyl (1-Methyl-piperidin-2-yl)acetate step1->intermediate step2 Hydrolysis (e.g., HCl (aq)) intermediate->step2 product (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride step2->product

Caption: Proposed synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

In Vitro Pharmacological Evaluation

In vitro assays are essential for the initial characterization of a compound's biological activity and for elucidating its mechanism of action.[5] Given the structural class of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, the following assays are recommended.

Receptor Binding Assays

Piperidine derivatives are known to interact with various receptors in the central nervous system. Therefore, assessing the binding affinity of the test compound to opioid and sigma receptors is a logical starting point.

Objective: To determine the binding affinity (Ki) of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride for the mu-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

  • [³H]-DAMGO (a radiolabeled MOR agonist).

  • (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 96-well plate, combine hMOR cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.

Materials:

  • Membrane homogenates from cells expressing sigma-1 receptors.

  • [³H]-(+)-Pentazocine (a radiolabeled sigma-1 receptor ligand).

  • (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

  • Haloperidol (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and counter.

Procedure:

  • Follow a similar procedure as the MOR binding assay, substituting the appropriate radioligand and non-specific binding control.

  • Incubate the reaction mixture for 120 minutes at 37°C.[6]

  • Terminate the reaction by filtration through PEI-soaked glass fiber filters.

  • Wash the filters and quantify radioactivity.

  • Calculate the Ki value.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of the compound can be assessed by its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Test compound and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

Procedure:

  • Follow the manufacturer's instructions for the colorimetric assay kit.

  • In separate wells of a 96-well plate, incubate either COX-1 or COX-2 with the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • The assay measures the peroxidase activity of COX, which is detected colorimetrically.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition.

Cell Viability Assay

Assessing the cytotoxicity of a new compound is a critical step in early drug development. The MTT assay is a widely used colorimetric method for this purpose.[7][8]

Objective: To evaluate the effect of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • SH-SY5Y cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Spectrophotometer.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Pharmacological Evaluation

In vivo studies are essential to confirm the pharmacological effects observed in vitro and to assess the compound's activity in a whole-organism context.

Proposed In Vivo Studies

Based on the potential activities of piperidine derivatives, the following in vivo models are recommended:

Therapeutic AreaIn Vivo ModelEndpoints
Analgesia Acetic acid-induced writhing test (mice)Number of writhes
Tail-flick test (mice or rats)Tail-flick latency
Anti-inflammation Carrageenan-induced paw edema (rats)Paw volume/thickness
Protocol: Carrageenan-Induced Paw Edema in Rats[15][16]

Objective: To evaluate the anti-inflammatory effect of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Animals: Male Wistar rats (150-200 g).

Materials:

  • (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

  • Carrageenan (1% w/v in sterile saline).

  • Indomethacin (positive control).

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Plethysmometer or digital calipers.

Procedure:

  • Acclimatize the animals for at least one week.

  • Fast the animals overnight before the experiment.

  • Group the animals and administer the test compound, vehicle, or indomethacin orally or intraperitoneally.

  • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.[11]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Early Safety and Toxicity Assessment

Preliminary toxicity studies are guided by regulatory agencies such as the FDA and international standards like the OECD guidelines.[12][13]

Protocol: Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of the test compound.

Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).

Animals: Female rats (nulliparous and non-pregnant).

Procedure:

  • This is a stepwise procedure with the use of 3 animals per step.

  • Administer a starting dose of the test compound to one group of animals.

  • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • Depending on the outcome, the dose for the next group is increased or decreased.

  • The procedure allows for the classification of the substance into a toxicity class.

Proposed Mechanism of Action and Signaling Pathways

Based on the known pharmacology of similar compounds, (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride may exert its effects through modulation of G-protein coupled receptors, such as the mu-opioid receptor.

G cluster_0 Mu-Opioid Receptor Signaling agonist (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride (Potential Agonist) mor Mu-Opioid Receptor (GPCR) agonist->mor Binds to g_protein Gi/o Protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Potential mu-opioid receptor signaling pathway.[14]

Alternatively, interactions with sigma receptors could lead to modulation of intracellular calcium signaling.[15][16]

G cluster_1 Sigma-1 Receptor Signaling ligand (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride (Potential Ligand) sigma1r Sigma-1 Receptor (at ER-Mitochondria interface) ligand->sigma1r Binds to ip3r IP3 Receptor sigma1r->ip3r Chaperones ca_signaling Modulation of Ca2+ Signaling ip3r->ca_signaling neuroprotection Neuroprotection / Cellular Regulation ca_signaling->neuroprotection

Caption: Potential sigma-1 receptor signaling pathway.[15]

Conclusion

This document provides a structured and scientifically rigorous approach to the initial preclinical evaluation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. By systematically characterizing its physicochemical properties, synthesizing the molecule, and conducting a tiered series of in vitro and in vivo assays, researchers can efficiently gather the foundational data necessary to assess its therapeutic potential. The outlined protocols, grounded in established methodologies and regulatory guidance, are designed to ensure data integrity and to facilitate informed decision-making in the drug development process. The exploration of this and other novel piperidine derivatives holds promise for the discovery of new therapeutics to address unmet medical needs.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Welcome to the technical support guide for the synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic underpinnings of side product formation, provide robust troubleshooting strategies, and offer detailed protocols to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My final yield is significantly lower than expected, and my crude product shows multiple spots on TLC. What are the most likely side reactions?

A: Low yields in this synthesis often stem from two primary competing pathways that divert material from the desired product. The most common culprits are over-methylation of the piperidine nitrogen and unintended esterification of the carboxylic acid.

  • Side Product 1: 2-Carboxymethyl-1,1-dimethylpiperidin-1-ium chloride (Quaternary Salt)

    • Causality: The nitrogen atom of the desired product, (1-Methyl-piperidin-2-yl)-acetic acid, remains nucleophilic and can react with a second equivalent of the methylating agent (e.g., methyl iodide, dimethyl sulfate). This leads to the formation of a quaternary ammonium salt. This side reaction is particularly prevalent under harsh conditions (high temperature, excess methylating agent) or when using highly reactive alkylating agents. Standard N-alkylation procedures on piperidines can be prone to this issue if not carefully controlled.[1]

    • Identification: In ¹H NMR, the N-methyl protons of the quaternary salt will appear as a singlet significantly downfield (typically >3.5 ppm) compared to the N-methyl group of the tertiary amine product (typically 2.3-2.8 ppm) due to the positive charge on the nitrogen. By LC-MS, it will appear as a cation with a mass 14 Da higher than the free base of the desired product.

  • Side Product 2: Methyl (1-Methyl-piperidin-2-yl)-acetate (Methyl Ester)

    • Causality: This side product commonly forms during the final salt formation step if methanolic HCl is used. The acidic conditions catalyze the Fischer esterification between the carboxylic acid moiety of the product and the methanol solvent.[2] This is a classic equilibrium-driven reaction, and using a large excess of methanol can drive the equilibrium towards the ester. Several patented procedures for similar hydrochloride salt formations utilize saturated hydrogen chloride in methanol, creating a high-risk environment for this side reaction.[3]

    • Identification: The formation of the methyl ester can be readily identified by ¹H NMR, which will show a new sharp singlet at approximately 3.7 ppm corresponding to the -OCH₃ protons. In IR spectroscopy, the characteristic C=O stretch of the ester will appear around 1735-1745 cm⁻¹, distinct from the carboxylic acid C=O stretch (typically 1700-1725 cm⁻¹).

The relative formation of these side products is highly dependent on the chosen synthetic route and reaction conditions.

Q2: I've confirmed the presence of the quaternary ammonium salt impurity. How can I modify the N-methylation step to prevent its formation?

A: Preventing over-alkylation requires careful selection of the methylation method and strict control over reaction parameters. The goal is to favor mono-alkylation over di-alkylation.

Strategy 1: Switch to Reductive Amination (Eschweiler-Clarke Reaction)

This is the most robust and widely recommended method for clean mono-N-methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

  • Mechanism & Advantage: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by formate. The conditions are generally mild, and the reaction is self-limiting because the resulting tertiary amine is significantly less reactive towards forming a quaternary salt under these conditions compared to its reactivity with alkyl halides.

Strategy 2: Optimize the Alkyl Halide Method

If using a methyl halide (e.g., CH₃I) is necessary, optimization is critical.

  • Stoichiometry: Use no more than 1.0-1.1 equivalents of the methylating agent relative to the starting material (2-piperidineacetic acid or its ester).

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) should be used in slight excess to neutralize the HX produced. Stronger bases can increase the nucleophilicity of the amine, potentially accelerating the rate of the second alkylation.[1]

  • Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., room temperature or slightly above). Avoid aggressive heating.

  • Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to the methylating agent.

The following table compares these two common N-methylation approaches:

ParameterReductive Amination (Eschweiler-Clarke)Alkyl Halide Method (e.g., CH₃I / K₂CO₃)
Reagents Formaldehyde, Formic AcidMethyl Iodide, Potassium Carbonate
Selectivity High for mono-methylationModerate; risk of over-alkylation
Byproducts CO₂, H₂OKI, unreacted K₂CO₃
Conditions Mildly acidic, heated (60-100 °C)Basic, often room temperature
Workup Typically involves basification and extractionFiltration and extraction
Cost/Safety Inexpensive reagents, but requires good ventilationCH₃I is a toxic reagent
Q3: How can I form the hydrochloride salt without generating the methyl ester side product?

A: The key is to avoid using an alcohol solvent that can participate in esterification.

Recommended Protocol: Salt Formation in a Non-Reactive Solvent

This protocol minimizes the risk of esterification by using a non-participating solvent system.

  • Dissolution: Dissolve the purified free base, (1-Methyl-piperidin-2-yl)-acetic acid, in a suitable non-alcoholic solvent. Anhydrous ethyl acetate, diethyl ether, or dichloromethane are excellent choices.

  • HCl Addition: Slowly bubble anhydrous HCl gas through the solution, or add a pre-prepared solution of HCl in a non-reactive solvent (e.g., 2M HCl in diethyl ether).

  • Precipitation: The hydrochloride salt is typically insoluble in these organic solvents and will precipitate out of the solution as a white solid.

  • Isolation: The solid product can be isolated by filtration, washed with a small amount of the cold solvent (e.g., cold ethyl acetate), and dried under vacuum.

This method provides a clean and direct route to the desired hydrochloride salt, avoiding the aqueous workups and potential side reactions associated with alcoholic HCl solutions.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the intended synthesis and the competing side reactions.

G cluster_main Main Synthetic Pathway A 2-Piperidineacetic Acid B (1-Methyl-piperidin-2-yl)-acetic acid (Free Base) A->B  N-Methylation  (e.g., HCHO/HCOOH) C (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride (Product) B->C  HCl in  Ethyl Acetate

Caption: Desired synthetic route to the target compound.

G cluster_competing Main Reaction vs. Side Product Formation Start 2-Piperidineacetic Acid Mid (1-Methyl-piperidin-2-yl)-acetic acid Start->Mid  Desired  N-Methylation SP1 Quaternary Ammonium Salt (Over-methylation) Mid->SP1  Excess CH3I  (Side Reaction) Product Desired HCl Salt Mid->Product  HCl / EtOAc  (Desired) SP2 Methyl Ester HCl Salt (Esterification) Mid->SP2  HCl / MeOH  (Side Reaction)

Caption: Competing pathways leading to common side products.

Frequently Asked Questions (FAQs)

  • Q: Is it better to perform N-methylation on 2-piperidineacetic acid directly or on its ester followed by hydrolysis?

    • A: Performing N-methylation on an ester precursor (e.g., ethyl 2-piperidineacetate) is a common and often advantageous strategy. The ester group protects the carboxylic acid from potential side reactions and can improve solubility in organic solvents used for the methylation step. The subsequent hydrolysis of the ester (e.g., using NaOH or LiOH) followed by acidification cleanly yields the desired carboxylic acid. This two-step approach often provides better overall yields and purity compared to direct methylation of the amino acid.

  • Q: My product is highly water-soluble. What is the best way to purify it after the workup?

    • A: The high polarity and zwitterionic nature of the free base can make extraction from aqueous media challenging.[4] After basifying the reaction mixture to isolate the free base, repeated extractions with a more polar solvent like dichloromethane or a 9:1 mixture of dichloromethane/isopropanol may be necessary. Alternatively, for the final hydrochloride salt, purification is best achieved by recrystallization. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like isopropanol or ethanol) and an anti-solvent (like diethyl ether or ethyl acetate). The product is dissolved in a minimal amount of the hot alcohol, and the anti-solvent is added until turbidity is observed, followed by cooling to induce crystallization.

  • Q: Can I use ¹³C NMR to distinguish the product from the main side products?

    • A: Yes, ¹³C NMR is very useful.

      • Desired Product (Acid): Look for the carboxylic acid carbonyl carbon at ~175-180 ppm and the N-methyl carbon at ~42-45 ppm.

      • Methyl Ester: The ester carbonyl will be shifted slightly upfield to ~170-173 ppm, and a new peak for the methoxy carbon (-OCH₃) will appear around 52 ppm.

      • Quaternary Salt: The N-methyl carbons will be shifted downfield to ~50-55 ppm, and the carbons adjacent to the nitrogen will also show a downfield shift compared to the tertiary amine.

References

  • MDPI. (2024). A Practical Method for Synthesizing Iptacopan.
  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Asian Journal of Green Chemistry. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride.
  • Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • Chemguide. Esterification - alcohols and carboxylic acids.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Welcome to the technical support center for the purification of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Overview of Purification Challenges

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a substituted piperidine derivative, a class of compounds with significant interest in medicinal chemistry. The purification of this molecule, particularly as its hydrochloride salt, presents several common challenges that can impact yield and purity. These often stem from the compound's physical properties, the presence of structurally similar impurities, and the intricacies of salt formation and crystallization.

Key challenges include:

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic, making handling and drying difficult.

  • Solubility: The solubility profile of the salt can be complex, requiring careful solvent selection for effective crystallization.

  • Impurity Profile: Process-related impurities, such as starting materials or byproducts from side reactions, can co-crystallize with the desired product.

  • Salt Formation Stoichiometry: Ensuring the correct molar equivalent of hydrochloric acid is crucial for clean salt precipitation.

This guide will address these challenges in a practical, question-and-answer format, providing both the "how" and the "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is an oil or a sticky solid and won't crystallize. What's going wrong?

A1: Oiling out or the formation of a sticky solid instead of a crystalline material is a common issue in the purification of amine hydrochlorides. This phenomenon is often attributed to several factors:

  • Excess Hydrochloric Acid: An excess of HCl can lead to the formation of a highly hygroscopic material that is difficult to crystallize.

  • Residual Solvents: The presence of certain solvents, even in trace amounts, can inhibit crystallization.

  • Impurities: Process-related impurities can act as "crystal poisons," disrupting the formation of a well-ordered crystal lattice.

  • Water Content: Excessive water can prevent the salt from precipitating, especially if the hydrochloride salt has high aqueous solubility.

Troubleshooting Protocol:

  • Verify pH: After the addition of HCl, ensure the pH of the solution is acidic but not excessively so. A pH of 3-4 is often a good target.[1]

  • Solvent Swap: If the reaction solvent is not ideal for crystallization, perform a solvent swap. For instance, after a reaction in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), concentrate the mixture and redissolve the crude product in a solvent more amenable to crystallization, such as isopropanol (IPA) or ethyl acetate.[2][3]

  • Anti-Solvent Addition: Try precipitating the salt by adding an anti-solvent. A common technique is to dissolve the crude hydrochloride salt in a minimal amount of a polar solvent like methanol or ethanol and then slowly add a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until turbidity is observed.[4][5] Allow the solution to stand, preferably at a reduced temperature, to promote crystallization.

  • Trituration: If an oil is obtained, attempt to induce crystallization by trituration. Add a small amount of a suitable anti-solvent and scratch the inside of the flask with a glass rod at the oil-solvent interface.

  • Drying: Ensure all starting materials and solvents are anhydrous, especially if using gaseous HCl for salt formation.

Q2: My HPLC analysis shows a significant peak that is very close to my product peak. How can I identify and remove this impurity?

A2: A closely eluting impurity on HPLC often indicates a structurally similar compound. Identifying the impurity is the first step towards its removal.

Potential Impurities:

  • Starting Materials: Unreacted 1-methyl-2-piperidineacetonitrile or the corresponding ester.

  • Over-alkylation Products: Further reaction of the product to form a quaternary ammonium salt.[6]

  • Positional Isomers: If the synthesis allows, isomers of the starting materials could lead to isomeric products.

  • Di-acid Impurities: In some related syntheses, the formation of di-acid impurities has been reported.[7]

Troubleshooting & Optimization Protocol:

  • LC-MS Analysis: The most direct way to identify the impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the impurity will provide crucial clues about its structure.[2]

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC to ensure complete consumption of starting materials.

  • Recrystallization: A carefully chosen recrystallization solvent system can effectively remove closely related impurities. The ideal solvent system will have a high solubility for the product at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at lower temperatures.

  • Column Chromatography: While often a last resort for final products due to scalability, flash column chromatography on silica gel or, for polar compounds, on basic alumina can be effective.[5] A mobile phase containing a small amount of a volatile amine like triethylamine can help reduce streaking of the amine hydrochloride on silica gel.

Q3: The yield of my purified (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is consistently low. What are the likely causes and how can I improve it?

A3: Low yield can be attributed to losses at various stages of the synthesis and purification process.

Potential Causes of Low Yield:

  • Incomplete Reaction: The initial synthetic step may not be going to completion.

  • Product Loss During Workup: The product may have some solubility in the aqueous phase during extractions.

  • Suboptimal Crystallization Conditions: The chosen solvent system may not be optimal, leading to significant product remaining in the mother liquor.

  • Degradation: The product may be unstable under the reaction or workup conditions.

Yield Optimization Strategies:

  • Optimize Reaction Conditions: Ensure the reaction temperature, time, and stoichiometry of reagents are optimized for maximum conversion.

  • Workup pH Adjustment: During aqueous workup, carefully adjust the pH. To extract the free amine into an organic solvent, the aqueous phase should be basic. Conversely, to keep the hydrochloride salt in the aqueous phase, the solution should be acidic.

  • Back-Extraction: After the initial extraction, perform a back-extraction of the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Crystallization Solvent Screening: A systematic screening of different solvents and solvent mixtures for recrystallization is highly recommended.

Data Presentation: Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityComments
Isopropanol (IPA)82.5Polar ProticOften a good choice for crystallizing amine hydrochlorides.[8]
Ethanol (EtOH)78.4Polar ProticSimilar to IPA, but salts may have higher solubility.[2]
Methanol (MeOH)64.7Polar ProticTends to be a very good solvent for many salts, which can make precipitation difficult.[9]
Ethyl Acetate (EtOAc)77.1Polar AproticCan be used as a primary solvent or as an anti-solvent.[1]
Methyl tert-Butyl Ether (MTBE)55.2Non-polarCommonly used as an anti-solvent to induce precipitation.[4]
Acetone56.0Polar AproticCan sometimes be used for crystallization or as a wash to remove impurities.[2]
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolve the crude (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

Diagram 1: General Purification Workflow

PurificationWorkflow CrudeProduct Crude Product (Oil or Solid) Dissolution Dissolve in Minimal Hot Solvent CrudeProduct->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: A generalized workflow for the purification of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride by recrystallization.

Diagram 2: Troubleshooting Logic for Oily Product

OilyProductTroubleshooting Start Oily or Sticky Product Obtained CheckpH Check pH Start->CheckpH SolventSwap Perform Solvent Swap CheckpH->SolventSwap pH is Correct AntiSolvent Add Anti-Solvent SolventSwap->AntiSolvent Trituration Triturate with Anti-Solvent AntiSolvent->Trituration Still Oily Success Crystalline Product AntiSolvent->Success Crystals Form Trituration->Success

Caption: A decision-making flowchart for troubleshooting the issue of an oily or sticky product during purification.

Analytical Methods for Purity Assessment

Ensuring the purity of the final compound is critical. A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different proton or carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used to identify unknown impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. Available at: [Link]

  • A Practical Method for Synthesizing Iptacopan - MDPI. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]

  • CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

  • Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH. Available at: [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com.
  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Amine workup : r/Chempros - Reddit. Available at: [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Available at: [Link]

  • WO 2006/055321 A2 - Googleapis.com.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]

  • ToR Amendment Tagoor Chemicals Private Limited - environmental clearance. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. As a Senior Application Scientist, this resource...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting advice to navigate potential challenges during your experimental work. Please note that while literature on the specific degradation pathways of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is limited, the information herein is synthesized from established principles of piperidine and carboxylic acid chemistry, as well as data from closely related analogues.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram when analyzing (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. What could be the cause?

Observing extraneous peaks in your HPLC analysis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is often indicative of degradation. The appearance of new peaks suggests the formation of one or more degradation products. The piperidine ring and the carboxylic acid moiety are the most likely sites for chemical transformation.

Potential causes for these unexpected peaks include:

  • Oxidative Degradation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative cleavage products.[1] This can be initiated by atmospheric oxygen, especially over extended periods, or by the presence of oxidizing agents in your solvents or reagents.

  • Thermal Degradation: Exposure to elevated temperatures during your experimental setup or storage can induce degradation. A potential thermal degradation pathway for the carboxylic acid is decarboxylation, resulting in the loss of CO2.[1] High heat can also catalyze more complex degradation reactions of the piperidine ring.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation, often through free radical mechanisms.[1] It is crucial to handle and store the compound in light-protected conditions.

To troubleshoot this issue, a forced degradation study is recommended to systematically investigate the compound's stability under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4][5] This will help you identify the specific conditions that lead to the formation of the observed peaks and elucidate the structure of the degradation products.

Question 2: My sample of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride shows a decrease in potency or purity over time, even when stored at low temperatures. Why is this happening?

A gradual loss of potency or purity, even under refrigerated conditions, points towards slow degradation. While low temperatures slow down chemical reactions, they do not entirely prevent them. Several factors could be at play:

  • Hydrolysis: Although the molecule is a hydrochloride salt, the presence of residual moisture can facilitate hydrolysis. For piperidine derivatives, acid-catalyzed hydrolysis can occur, though it is more relevant for amide or ester functionalities.[6] However, the presence of water can still impact the stability of the hydrochloride salt.

  • Oxidation: As mentioned previously, the tertiary amine is prone to oxidation. This process can occur slowly over time, even at reduced temperatures, if the compound is exposed to air. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Incompatibility with Storage Container: Ensure that the storage container is made of an inert material (e.g., amber glass) to prevent any potential interactions between your compound and the container surface.

To address this, consider the following:

  • Dry the compound thoroughly under vacuum before long-term storage.

  • Store the compound in a desiccator to minimize moisture exposure.

  • For sensitive applications, store under an inert atmosphere.

  • Re-test the purity of your compound periodically to monitor its stability under your specific storage conditions.

Question 3: I've noticed a change in the physical appearance of my (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride sample (e.g., color change, clumping). What does this signify?

A change in the physical appearance of your compound is a strong indicator of chemical degradation.

  • Color Change: The development of a yellow or brownish hue can be a sign of oxidation or the formation of polymeric degradation products.

  • Clumping or Caking: This may indicate the absorption of moisture from the atmosphere, which can increase the rate of hydrolytic or other degradation pathways.

If you observe any changes in the physical appearance of your sample, it is crucial to re-analyze its purity before use. Techniques such as HPLC or LC-MS/MS can be used to identify and quantify any degradation products that may have formed.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride?

Based on the functional groups present (a tertiary amine in a piperidine ring and a carboxylic acid), the most probable degradation pathways are:

  • Oxidation: The nitrogen atom of the piperidine ring is a primary target for oxidation, potentially forming an N-oxide. Ring-opening reactions are also a possibility under stronger oxidative conditions.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid side chain is a likely degradation route.[1] The piperidine ring itself can also undergo thermal degradation, although it is generally more stable than other heterocyclic amines like pyrrolidine.[2]

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products through radical-mediated pathways.[9][10]

The following diagram illustrates a hypothetical oxidative degradation pathway for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride:

Oxidative Degradation Pathway cluster_main Hypothetical Oxidative Degradation parent (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride n_oxide (1-Methyl-piperidin-2-yl)-acetic acid N-oxide hydrochloride parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation Forced Degradation Workflow cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Sample at Time Points stress->sample hplc HPLC Analysis (Quantify Degradation) sample->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway

Sources

Optimization

Technical Support Center: Chiral Separation of (1-Methyl-piperidin-2-yl)-acetic acid Hydrochloride Isomers

Welcome to the dedicated technical support center for the chiral separation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride isomers. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chiral separation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride isomers. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the complexities of this specific chiral separation. Our approach is rooted in scientific principles and extensive field experience to empower you to develop robust and reliable analytical methods.

Introduction to the Challenge

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a chiral molecule with a stereocenter at the 2-position of the piperidine ring. As with many chiral compounds in pharmaceutical development, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate, identify, and quantify these isomers is critical. This molecule's structure, featuring a tertiary amine and a carboxylic acid, presents a zwitterionic character, which can introduce specific challenges in chromatographic separations, such as peak tailing and poor peak shape. This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective technique for the chiral separation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride?

A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for this type of separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly successful for a broad range of chiral compounds, including those with structures similar to the target molecule.[2][3][4] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations and reduced solvent consumption.[5]

Q2: Which type of chiral stationary phase (CSP) should I start with for method development?

A2: For a compound like (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, which contains both a basic nitrogen and an acidic carboxylic acid group, polysaccharide-based CSPs are an excellent starting point. Specifically, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings have demonstrated broad applicability.[2][3][4] It is highly recommended to screen a small library of chiral columns with different selectivities to increase the probability of finding a suitable separation.[6]

Q3: What are the recommended mobile phase modes for this separation?

A3: Three primary mobile phase modes can be explored:

  • Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode is often a good starting point for many chiral separations on polysaccharide CSPs.

  • Polar Organic Mode: Uses a polar organic solvent like acetonitrile or methanol, often with a small amount of a polar modifier.

  • Reversed-Phase (RP): Uses an aqueous buffer system with an organic modifier like acetonitrile or methanol. This can be suitable for the hydrochloride salt form of your analyte.

The choice of mode will depend on the specific CSP and the solubility of your sample.

Q4: Why are acidic or basic additives often necessary in the mobile phase?

A4: Due to the zwitterionic nature of (1-Methyl-piperidin-2-yl)-acetic acid, its ionization state can significantly impact chromatographic performance. Acidic additives (e.g., trifluoroacetic acid, formic acid) or basic additives (e.g., diethylamine, triethylamine) are used to suppress the ionization of either the carboxylic acid or the tertiary amine, respectively. This leads to more consistent interactions with the CSP and significantly improves peak shape, reducing tailing.

Q5: My sample is a hydrochloride salt. How does this affect sample preparation?

A5: When working with a hydrochloride salt, ensure it is fully dissolved in a solvent compatible with your initial mobile phase. For normal phase or polar organic modes, you may need to carefully select a suitable organic solvent. For reversed-phase, an aqueous buffer is appropriate. It is crucial that the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor or No Resolution of Enantiomers 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not provide sufficient stereoselective interactions with the analyte.- Screen multiple CSPs: It is often difficult to predict the best CSP. A screening approach with columns of different chemistries (e.g., cellulose-based, amylose-based) is the most effective strategy.[6]
2. Suboptimal Mobile Phase Composition: The mobile phase composition is not conducive to chiral recognition.- Vary the alcohol modifier in Normal Phase: Change the type (e.g., isopropanol, ethanol) and percentage of the alcohol modifier. This alters the hydrogen bonding interactions and can significantly impact selectivity. - Adjust mobile phase pH in Reversed-Phase: The ionization state of the analyte is critical. Systematically vary the pH of the aqueous buffer to find the optimal charge state for interaction with the CSP.
3. Inappropriate Temperature: Temperature can influence the thermodynamics of the chiral recognition process.- Lower the column temperature: Decreasing the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can improve resolution.[7]
Significant Peak Tailing 1. Secondary Interactions with the Stationary Phase: The analyte's polar functional groups (amine and carboxylic acid) can interact with active sites on the silica support of the CSP.- Add mobile phase additives: Introduce a small amount of a competing acid (e.g., 0.1% TFA) or base (e.g., 0.1% DEA) to the mobile phase. This will mask the active sites and improve peak symmetry.
2. Mismatched Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.- Dissolve the sample in the mobile phase: If possible, prepare your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.
Inconsistent Retention Times 1. Insufficient Column Equilibration: The column has not reached equilibrium with the mobile phase, especially when additives are used.- Increase equilibration time: When changing mobile phase composition, especially when introducing or removing additives, allow sufficient time (at least 10-20 column volumes) for the column to fully equilibrate.
2. Fluctuations in Temperature: Small changes in column temperature can affect retention times.- Use a column oven: A thermostatically controlled column compartment is essential for reproducible results.
3. Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component).- Prepare fresh mobile phase daily: Ensure mobile phase components are well-mixed and degassed.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases (CSPs)

This protocol outlines a systematic approach to screen multiple CSPs to identify the most promising candidates for method development.

1. CSP Selection:

  • Select a minimum of three to four polysaccharide-based CSPs with different chiral selectors. A good starting set would include:

    • A cellulose tris(3,5-dimethylphenylcarbamate) based column.
    • An amylose tris(3,5-dimethylphenylcarbamate) based column.
    • A cellulose or amylose derivative with a different substituent (e.g., chloro-substituted phenylcarbamate).

2. Mobile Phase Screening Strategy:

  • For each column, perform isocratic runs with the following mobile phases:

    • Normal Phase:
    • n-Hexane / Isopropanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

    • n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)

    • n-Hexane / Ethanol (90:10, v/v) + 0.1% TFA

    • n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA

      • Polar Organic Mode:
    • Acetonitrile + 0.1% TFA

    • Acetonitrile + 0.1% DEA

    • Methanol + 0.1% TFA

    • Methanol + 0.1% DEA

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm, or higher if the molecule has a chromophore).

  • Injection Volume: 5-10 µL

  • Sample Concentration: 0.5 - 1.0 mg/mL dissolved in the mobile phase or a compatible weak solvent.

4. Evaluation:

  • For each run, assess the retention, resolution, and peak shape of the enantiomers.

  • Identify the CSP and mobile phase combination that provides the best initial separation.

Diagram 1: Chiral Separation Method Development Workflow

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Start Define Analyte Properties ((1-Methyl-piperidin-2-yl)-acetic acid HCl) SelectCSPs Select Diverse CSPs (e.g., Cellulose, Amylose based) Start->SelectCSPs ScreenMP Screen Mobile Phases (NP, PO, RP with additives) SelectCSPs->ScreenMP Evaluate Evaluate Resolution & Peak Shape ScreenMP->Evaluate Evaluate->SelectCSPs No Separation OptimizeMP Optimize Mobile Phase (Modifier %, Additive Conc.) Evaluate->OptimizeMP Promising Separation OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow OptimizedMethod Optimized & Robust Method OptimizeFlow->OptimizedMethod

Caption: A systematic workflow for developing a chiral separation method.

Protocol 2: Method Optimization

Once a promising CSP and mobile phase system have been identified, the following steps can be taken to optimize the separation.

1. Mobile Phase Composition:

  • Modifier Percentage (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 2.5% increments). Lower alcohol content generally increases retention and can improve resolution, but may also increase run time.

  • Additive Concentration: Adjust the concentration of the acidic or basic additive (e.g., from 0.05% to 0.2%). The optimal concentration will provide good peak shape without excessively altering retention.

2. Temperature:

  • Investigate the effect of column temperature (e.g., from 15 °C to 40 °C in 5 °C increments). Lower temperatures often improve resolution but can increase backpressure.

3. Flow Rate:

  • Evaluate the impact of flow rate on resolution and analysis time (e.g., from 0.5 mL/min to 1.5 mL/min). Lower flow rates can sometimes improve resolution, but at the cost of longer run times.

4. Data Analysis:

  • For each condition, calculate the resolution (Rs), selectivity (α), and tailing factor. The goal is to achieve a resolution of >1.5 with a tailing factor as close to 1.0 as possible, within an acceptable analysis time.

Diagram 2: Troubleshooting Poor Peak Resolution in Chiral HPLC

TroubleshootingResolution cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Peak Resolution (Rs < 1.5) Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inappropriate Temperature Problem->Cause2 Cause3 Incorrect CSP Problem->Cause3 Sol1 Adjust Modifier % or pH Cause1->Sol1 Sol2 Change Additive Type/Conc. Cause1->Sol2 Sol3 Lower Column Temperature Cause2->Sol3 Sol4 Screen Different CSPs Cause3->Sol4

Caption: A logical flow for troubleshooting poor peak resolution.

References

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • BGB Analytik. CHIRAL Handbook. [Link]

  • Daicel Chiral Technologies. Chiral Applications Database. [Link]

  • Phenomenex. CHIREX Chiral HPLC Columns. [Link]

  • Haglöf, J. (2010). Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. [Link]

  • Ilisz, I., Aranyi, A., & Forró, E. (2012). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of separation science, 35(24), 3441–3462. [Link]

  • Daicel Chiral Technologies. Chiral Application Notes. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Daicel Chiral Technologies. DAICEL Chiral Application Search. [Link]

  • ResearchGate. Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

  • Perjési, P., & D'Acquarica, I. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules (Basel, Switzerland), 27(16), 5304. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • ResearchGate. (PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • Gasparrini, F., et al. (2023). Fast and ultrafast enantioseparations of bioactive compounds by means of modern chiral high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. [Link]

  • Costa, B. M., & Dias, R. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules (Basel, Switzerland), 25(8), 1918. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Welcome to the Technical Support Center for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and interpretation.

Understanding the Molecule: Physicochemical Properties

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a versatile building block in pharmaceutical development, often used in the synthesis of analgesics and antidepressants.[1] Its hydrochloride salt form is intended to enhance aqueous solubility.[1] However, achieving the desired concentration in various experimental systems can still be a significant hurdle. A clear understanding of its physicochemical properties is the first step in troubleshooting solubility issues.

Table 1: Physicochemical Properties of (1-Methyl-piperidin-2-yl)-acetic acid and Related Analogs

Property(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride(S)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride
Molecular Formula C₇H₁₃NO₂·HCl[1]C₂₂H₂₃NO₄[2]C₈H₁₆ClNO₂[3]
Molecular Weight 179.65 g/mol [1]365.42 g/mol [2]193.67 g/mol [3]
Appearance White to off-white powder[1]White to off-white Solid[2]Not specified
Predicted pKa Not explicitly found for this isomer, but a related piperidine acetic acid derivative has a predicted pKa of 4.75 ± 0.10.[2]4.75 ± 0.10[2]Not specified
Storage Conditions 0-8 °C[1]Sealed in dry, Room Temperature[2]Not specified

The key to understanding the solubility of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride lies in its structure: it possesses a tertiary amine (the methyl-piperidine nitrogen) and a carboxylic acid. This makes it a zwitterionic compound at certain pH values, capable of carrying both a positive and a negative charge. The hydrochloride salt form protonates the basic piperidine nitrogen, aiming to increase its interaction with polar solvents like water.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride in water at my target concentration. What is the first thing I should check?

A1: The first and most critical parameter to investigate is the pH of your solution . The solubility of amine hydrochloride salts is highly pH-dependent. As a salt of a weak base (the piperidine amine) and a strong acid (HCl), the initial pH of a solution of this compound in neutral water will be acidic. However, to maximize solubility, you need to ensure the pH is low enough to keep the piperidine nitrogen fully protonated.

  • Causality: At a pH significantly above the pKa of the piperidine nitrogen, the protonated amine (the soluble form) will be in equilibrium with the deprotonated, neutral free base. This free base is likely to be significantly less soluble, leading to precipitation.

Q2: What is the optimal pH range to maintain the solubility of this compound?

Q3: I've adjusted the pH, but I'm still not reaching my desired concentration. What are my next steps?

A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents or solubility enhancers. These should be chosen based on the properties of your compound and the requirements of your downstream application.

  • Co-solvents: Organic solvents that are miscible with water can increase the solubility of your compound by reducing the overall polarity of the solvent system. Good starting points include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol (PEG 300 or 400)

    • Dimethyl Sulfoxide (DMSO)

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the less soluble portions of the molecule and presenting a more hydrophilic complex to the aqueous environment.[4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[4]

Q4: Can I heat the solution to aid dissolution?

A4: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to first understand the thermal stability of your compound. Prolonged exposure to high temperatures could lead to degradation.[7]

  • Recommendation: Perform a preliminary thermal stability test. Prepare a solution at a lower, known concentration and analyze it by HPLC before and after heating to your desired temperature for a set period. Look for the appearance of new peaks or a decrease in the main peak area, which would indicate degradation.[8]

Q5: I've noticed my solution becomes cloudy over time, even after initial complete dissolution. What could be happening?

A5: This phenomenon is likely due to salt disproportionation or precipitation of the free base .[9] This can occur if the pH of the solution shifts over time, for example, due to absorption of atmospheric CO₂, or if the solution becomes supersaturated.

  • Troubleshooting:

    • Re-verify and buffer the pH of your solution.

    • Consider storing the solution at a lower temperature (e.g., 2-8 °C) to reduce molecular mobility and slow down precipitation kinetics.[9]

    • The use of precipitation inhibitors, such as polymers like polyvinylpyrrolidone/vinyl acetate (PVP/VA), can help maintain a supersaturated state.[9]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Systematic Solubility Assessment

This protocol will help you systematically determine the optimal solvent system for your desired concentration.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M HCl solution and a 0.1 M NaOH solution for pH adjustment.

    • Prepare stock solutions of your chosen co-solvents (e.g., 50% v/v Ethanol in water, 20% w/v HP-β-CD in water).

  • pH Screening:

    • In separate vials, weigh out a fixed amount of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride that would correspond to your target concentration if fully dissolved in 1 mL.

    • To each vial, add 0.8 mL of purified water.

    • Adjust the pH of each suspension to a different value (e.g., pH 2, 3, 4, 5, 6, 7) using your 0.1 M HCl or 0.1 M NaOH solutions. Use a calibrated pH meter for accurate measurement.

    • Vortex each vial for 2 minutes and then allow it to equilibrate at room temperature for 1-2 hours.

    • Visually inspect for complete dissolution.

  • Co-solvent Screening (if necessary):

    • Using the optimal pH determined in the previous step, repeat the experiment, but instead of water, use different water/co-solvent mixtures. Start with low percentages of the co-solvent (e.g., 10%, 20%) and increase as needed.

  • Quantification of Solubility:

    • For the conditions that resulted in complete dissolution, or for the saturated solutions, centrifuge the samples to pellet any undissolved solid.

    • Carefully collect the supernatant and analyze the concentration using a validated analytical method, such as HPLC-UV.

Protocol 2: Establishing a Stability-Indicating HPLC Method

A reliable analytical method is crucial for accurately assessing solubility and degradation.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 25 mM ammonium acetate adjusted to pH 3) is a good starting point.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (this may need to be determined by a UV scan). For similar piperidine-containing compounds, detection wavelengths around 210-240 nm are often used.

  • Forced Degradation Study:

    • To ensure your method can separate the parent compound from potential degradants, perform a forced degradation study.[11] Expose solutions of the compound to the following conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.[12]

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 80 °C for 48 hours.

      • Photolytic: Exposure to UV light for 24 hours.

    • Analyze the stressed samples by HPLC. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Data Presentation & Visualization

Table 2: Example Solubility Data for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Solvent SystempHTemperature (°C)Maximum Achieved Solubility (mg/mL)Observations
Deionized Water4.5255.2Incomplete dissolution at 10 mg/mL
0.01 M HCl2.025> 50Clear solution
PBS7.425< 1.0Precipitate formed immediately
10% Ethanol in Water4.02515.8Clear solution
20% PEG 400 in Water4.02528.4Clear solution
10% HP-β-CD in Water4.02535.1Clear solution
Logical Workflow for Troubleshooting Solubility

The following diagram illustrates a systematic approach to overcoming solubility challenges.

Caption: A decision tree for systematically addressing poor solubility.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation drug Poorly Soluble Drug (Hydrophobic Moiety) complex Soluble Drug-Cyclodextrin Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Forms complex with

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

Concluding Remarks

Overcoming the poor solubility of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a multi-faceted challenge that requires a systematic and informed approach. By understanding the fundamental physicochemical properties of the molecule and methodically exploring the effects of pH, co-solvents, and other excipients, researchers can successfully develop robust formulations for their experimental needs. Always validate your observations with a reliable, stability-indicating analytical method to ensure the integrity of your results.

References

  • Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, January 1). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. Retrieved from [Link]

  • Scielo. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

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  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
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  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

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  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
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Reference Data & Comparative Studies

Validation

A Researcher's Guide to (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride with its structural analogs. Through an objective lens, we...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride with its structural analogs. Through an objective lens, we will explore its chemical properties, potential biological activities, and the underlying structure-activity relationships, supported by established experimental methodologies.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] This guide focuses on a specific derivative, (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, providing a comparative framework against its parent compound, piperidin-2-yl-acetic acid, and the positional isomer, (1-Methyl-piperidin-4-yl)-acetic acid. Due to the limited publicly available data on (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, this guide will leverage data from its close analogs and predictive models to offer valuable insights for researchers.

Comparative Physicochemical Properties

A compound's journey through a biological system is fundamentally governed by its physicochemical properties. Key parameters such as lipophilicity (logP) and ionization constant (pKa) dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Predicted pKa (Acidic)Predicted pKa (Basic)
(1-Methyl-piperidin-2-yl)-acetic acid C8H15NO2157.210.54.29.8
Piperidin-2-yl-acetic acidC7H13NO2143.18-2.14.010.8
(1-Methyl-piperidin-4-yl)-acetic acidC8H15NO2157.21-1.84.19.9

Note: Predicted values are computationally generated and serve as estimations. Experimental verification is recommended.

The N-methylation of the piperidine ring significantly influences lipophilicity. The addition of a methyl group to the nitrogen at position 1 is predicted to increase the logP from -2.1 in the parent compound to 0.5, suggesting a greater ability to cross lipid membranes. The position of the acetic acid moiety also plays a role, with the 2-substituted isomer being more lipophilic than the 4-substituted one. The pKa values for the carboxylic acid and the piperidine nitrogen are predicted to be similar across these analogs.

Synthesis and Chemical Logic

The synthesis of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride can be approached through several established routes in organic chemistry. A common and logical strategy involves the N-alkylation of a suitable piperidin-2-yl-acetic acid ester precursor, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: A generalized synthetic workflow for (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

This synthetic approach offers the flexibility to introduce various N-alkyl groups, allowing for a systematic exploration of the structure-activity relationship (SAR). The choice of ester protecting group is also a key consideration to ensure compatibility with the reaction conditions and efficient deprotection in the final step.

Potential Biological Activity and Comparative Evaluation

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and central nervous system (CNS) effects.[3] Given the structural features of (1-Methyl-piperidin-2-yl)-acetic acid, it is plausible to hypothesize its interaction with biological targets such as G-protein coupled receptors (GPCRs) or ion channels.

To objectively compare the biological activity of this compound and its analogs, a systematic experimental approach is necessary.

Caption: A streamlined workflow for the biological evaluation of piperidine derivatives.

Experimental Protocols

Protocol 1: Determination of Physicochemical Properties (LogP and pKa)

Objective: To experimentally determine the lipophilicity (LogP) and ionization constants (pKa) of the target compounds.

LogP Determination (Shake-Flask Method) [4]

  • Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Dissolve a known amount of the test compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase to create a biphasic system.

  • Agitate the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (UV-Metric Titration) [4]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., water or methanol/water).

  • In a multi-well plate, prepare a series of buffers with a range of pH values.

  • Add a small aliquot of the compound stock solution to each well.

  • Measure the UV-Vis absorbance spectrum of each well using a plate reader.

  • Plot the absorbance at a specific wavelength against the pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[5]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to trap the cell membranes with the bound radioligand. Wash the filters to remove any unbound radioligand.

  • Detection: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[6]

Protocol 3: Functional Cell-Based Assay (e.g., cAMP Assay for a Gs-coupled GPCR)

Objective: To determine the functional activity (agonist or antagonist) of the test compounds at a specific GPCR.

  • Cell Culture: Culture a cell line expressing the target GPCR in a suitable multi-well plate.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compounds to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compounds before adding a known agonist at its EC50 concentration.

  • Incubation: Incubate the cells for a specified period to allow for receptor activation and downstream signaling.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular concentration of the second messenger (e.g., cAMP) using a commercially available assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the test compound concentration to determine the IC50.

Structure-Activity Relationship (SAR) Insights

By comparing the biological data of (1-Methyl-piperidin-2-yl)-acetic acid with its analogs, key SAR insights can be derived:

  • Role of N-Methylation: The presence of the N-methyl group is expected to increase lipophilicity, which may enhance cell permeability and access to intracellular or CNS targets. However, it can also introduce steric hindrance that may affect binding to the target receptor.

  • Impact of Substituent Position: The relative positions of the N-methyl group and the acetic acid side chain (e.g., 2- vs. 4-position) can significantly alter the three-dimensional shape of the molecule and its ability to fit into a specific binding pocket.

  • The Acetic Acid Moiety: The carboxylic acid group provides a key hydrogen bond donor and acceptor, as well as a potential site for ionic interactions, which are often crucial for receptor binding.

Conclusion

References

  • Glaxo Group Limited. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Defense Technical Information Center. (2004). Piperidine Synthesis. [Link]

  • ResearchGate. (2008). (PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved January 26, 2026, from [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, K., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 142, 107–134. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]

  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(14), 5441–5448. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved January 26, 2026, from [Link]

  • O'Donnell, A. F., & Gherbi, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(23), 8579. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 26, 2026, from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current drug metabolism, 17(3), 251–261. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 26, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride and Its Structural Analogues: A Comparative Analysis for Drug Discovery

Introduction: The Piperidine Scaffold in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, while providing a versatile three-dimensional framework for interacting with biological targets.[1] This guide focuses on (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride, a simple yet intriguing piperidine derivative, and delves into a comparative analysis of its structural analogues. While direct biological data on the parent compound is scarce in publicly available literature, examining its close relatives offers valuable insights into potential therapeutic applications and guides future drug discovery efforts.

This guide will provide a comprehensive comparison of structural analogues, focusing on modifications of the piperidine ring, the acetic acid side chain, and the N-methyl group. We will explore how these structural changes influence biological activity, with a particular emphasis on central nervous system (CNS) targets, drawing parallels with well-studied analogues like methylphenidate. Furthermore, we will present detailed experimental protocols for key assays relevant to the evaluation of these compounds and provide a framework for their synthesis and characterization.

Comparative Analysis of Structural Analogues

The biological activity of piperidine derivatives can be significantly modulated by subtle structural modifications. This section explores the structure-activity relationships (SAR) of analogues of (1-Methyl-piperidin-2-yl)-acetic acid, categorized by the type of structural change.

Positional Isomers of the Acetic Acid Moiety

The position of the acetic acid group on the piperidine ring is a critical determinant of pharmacological activity. While our topic compound has the substituent at the 2-position, analogues with substitution at the 3- and 4-positions are also of significant interest.

  • (1-Methyl-piperidin-2-yl)-acetic acid: This configuration is notably found in the structure of methylphenidate, a well-known CNS stimulant used in the treatment of ADHD.[3] The 2-substitution pattern is crucial for its activity as a dopamine and norepinephrine reuptake inhibitor.

  • (1-Methyl-piperidin-3-yl)-acetic acid (Nipecotic Acid Derivatives): Nipecotic acid, or piperidine-3-carboxylic acid, is a known GABA reuptake inhibitor. Its N-substituted derivatives have been explored for their potential as anticonvulsant and anxiolytic agents.[4]

  • (1-Methyl-piperidin-4-yl)-acetic acid: This isomer has been investigated as a synthetic building block for compounds targeting neurodegenerative diseases. For example, derivatives have been used in the development of PET imaging agents for acetylcholinesterase (AChE).[5]

Modifications of the N-Substituent

The substituent on the piperidine nitrogen plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties.

  • N-Methyl Group: The N-methyl group in our parent compound is a common feature in many CNS-active drugs. It often contributes to increased blood-brain barrier penetration.

  • N-Benzyl and Other Arylalkyl Groups: N-benzylation and the introduction of other bulky arylalkyl groups have been shown to be a successful strategy in developing potent ligands for various receptors, including sigma receptors, which are implicated in a range of neurological disorders.[4][6]

  • N-Acyl and N-Sulfonyl Derivatives: Acylation or sulfonylation of the piperidine nitrogen can lead to compounds with diverse biological activities, including antimicrobial properties.[7]

Ring Modifications and Substitutions

Introducing substituents on the piperidine ring itself can fine-tune the pharmacological profile of the resulting analogues.

  • Phenyl Group at the 2-Position: The presence of a phenyl group at the 2-position, in conjunction with the acetic acid moiety, is a hallmark of methylphenidate and its analogues. The orientation of this phenyl group is critical for its interaction with the dopamine transporter.[3][8]

  • Other Ring Substitutions: The introduction of various substituents on the piperidine ring can influence potency and selectivity. For instance, fluorinated piperidine derivatives have been synthesized as analogues of several commercially available drugs.[2]

Esterification of the Carboxylic Acid

The carboxylic acid can be esterified to produce prodrugs or to modify the compound's physicochemical properties. Methylphenidate, the methyl ester of (phenyl(piperidin-2-yl)acetic acid), is a prime example where the ester form is the active drug.[3]

Data Summary of Representative Analogues

The following table summarizes the biological activities of selected structural analogues to provide a comparative overview. It is important to note that direct comparison of potencies across different studies and assays should be done with caution.

Compound/Analogue Class Structural Features Primary Biological Target/Activity Reported Potency (Example) Therapeutic Area of Interest Reference
Methylphenidate Phenyl and methoxycarbonyl at C2, N-methylDopamine Transporter (DAT) and Norepinephrine Transporter (NET) InhibitorDAT Ki = 14.1 nMADHD, Narcolepsy[8]
Ethylphenidate Phenyl and ethoxycarbonyl at C2, N-methylDAT and NET InhibitorSimilar potency to methylphenidateCNS Stimulant[3]
Nipecotic Acid Derivatives Carboxylic acid at C3GABA Reuptake InhibitorVaries with N-substituentEpilepsy, Anxiety[4]
(1-Benzyl-piperidin-4-yl)methanamine derivatives N-benzyl, amine at C4Sigma-1 Receptor (σ1R) AgonistKi = 3.2 nMNeurological Disorders[6]
3,5-Diamino-piperidine derivatives Amino groups at C3 and C5Bacterial Translation InhibitorsMIC = 8–32 µg/mL against MRSAAntibacterial[9][10]

Experimental Protocols

To facilitate the evaluation of novel analogues of (1-Methyl-piperidin-2-yl)-acetic acid, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay

This assay is crucial for identifying compounds with potential CNS stimulant activity similar to methylphenidate.

Objective: To determine the binding affinity of test compounds to the dopamine transporter.

Materials:

  • Rat striatal tissue homogenates (source of DAT)

  • [³H]-WIN 35,428 (radioligand)

  • Test compounds

  • GBR 12909 (a potent DAT inhibitor, for non-specific binding determination)

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold PBS. Centrifuge the homogenate and resuspend the pellet in fresh PBS.

  • Assay Setup: In scintillation vials, add PBS, [³H]-WIN 35,428 (final concentration ~1 nM), and varying concentrations of the test compound. For non-specific binding, add a high concentration of GBR 12909.

  • Incubation: Add the tissue homogenate to each vial, mix gently, and incubate at room temperature for 1 hour.

  • Filtration: Rapidly filter the contents of each vial through a glass fiber filter under vacuum. Wash the filters with ice-cold PBS to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

Protocol 2: In Vivo Behavioral Assay - Locomotor Activity in Mice

This assay assesses the stimulant or depressant effects of a compound on the central nervous system.

Objective: To evaluate the effect of test compounds on spontaneous locomotor activity in mice.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • Open-field activity chambers equipped with infrared beams

  • Test compounds

  • Vehicle (e.g., saline or DMSO/saline)

  • Standard CNS stimulant (e.g., d-amphetamine)

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse in an open-field chamber and allow it to explore for 30 minutes to habituate to the novel environment.

  • Drug Administration: Administer the test compound, vehicle, or standard drug via intraperitoneal (i.p.) or oral (p.o.) route.

  • Data Collection: Immediately after injection, place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data by comparing the effects of the test compounds to the vehicle and standard drug groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizing Relationships and Workflows

General Synthetic and Evaluation Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of piperidine acetic acid derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Pyridine Derivatives) synthesis Chemical Synthesis (e.g., Reduction, Alkylation) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) purification->in_vitro Test Compound in_vivo In Vivo Models (e.g., Behavioral Assays, Efficacy Studies) in_vitro->in_vivo lead_optimization Lead Optimization in_vitro->lead_optimization adme_tox ADME/Tox Profiling in_vivo->adme_tox adme_tox->lead_optimization Data for Lead Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of piperidine acetic acid derivatives.

Structure-Activity Relationship Logic

The following diagram illustrates the logical relationship between structural modifications and their potential impact on biological activity.

SAR cluster_modifications Structural Modifications cluster_outcomes Potential Outcomes Core (1-Methyl-piperidin-2-yl)-acetic acid N-Methyl C2-Acetic Acid Piperidine Ring N_Sub N-Substituent (e.g., Benzyl, Acyl) Core:n_methyl->N_Sub Acid_Pos Acetic Acid Position (C3, C4) Core:c2_acetic->Acid_Pos Ring_Sub Ring Substitution (e.g., Phenyl) Core:piperidine->Ring_Sub Ester Esterification Core:c2_acetic->Ester CNS CNS Activity (e.g., DAT/NET Inhibition) N_Sub->CNS Antimicrobial Antimicrobial Activity N_Sub->Antimicrobial Other Other Activities (e.g., σ Receptor Modulation) N_Sub->Other PK_Props Altered PK/PD N_Sub->PK_Props Acid_Pos->CNS Ring_Sub->CNS Ester->PK_Props

Caption: Logical flow of structure-activity relationships for piperidine acetic acid analogues.

Conclusion and Future Directions

While (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride itself remains a compound with underexplored biological potential, the rich pharmacology of its structural analogues provides a compelling rationale for further investigation. The comparative analysis presented in this guide highlights several promising avenues for drug discovery, particularly in the realm of CNS disorders and infectious diseases.

Future research should focus on the systematic synthesis and evaluation of novel analogues, guided by the structure-activity relationships discussed herein. A thorough investigation of the stereochemistry of these compounds is also warranted, as different enantiomers and diastereomers are likely to exhibit distinct pharmacological profiles, as exemplified by methylphenidate.[3] By leveraging the versatile piperidine scaffold and applying the principles of medicinal chemistry, researchers can unlock the therapeutic potential of this fascinating class of molecules.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). [Link]

  • Wikipedia. (2023). List of methylphenidate analogues. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1746. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Schweri, M. M., et al. (2002). Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1746. [Link]

  • Omyrzakov, M. T., et al. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214. [Link]

  • Doyle, M. P., et al. (2003). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters, 13(1), 147-150. [Link]

  • S. S. Karki, et al. (2011). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 19(12), 3775-3786. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3157942, (2-Methylpiperidin-1-yl)acetic acid. [Link]

  • Wikipedia. (2023). List of methylphenidate analogues. [Link]

  • S. S. Karki, et al. (2011). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 19(12), 3775-3786. [Link]

  • Al-Trawneh, M. S., et al. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(19), 6214-6218. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). [Link]

  • Schweri, M. M., et al. (2002). Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535. [Link]

  • Al-Trawneh, M. S., et al. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(19), 6214-6218. [Link]

  • Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. (2025). Journal of Natural Products. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

The core principle of this guide is to foster a proactive safety culture. By understanding the "why" behind each procedural step, laboratory personnel can mitigate risks effectively and ensure both personal safety and th...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to foster a proactive safety culture. By understanding the "why" behind each procedural step, laboratory personnel can mitigate risks effectively and ensure both personal safety and the integrity of their research.

Hazard Identification and Risk Assessment: A Synthesis of Knowledge

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a molecule that combines a substituted piperidine ring with a hydrochloride salt. This structure suggests a dual hazard profile that must be respected.

  • The Piperidine Moiety: Piperidine and its derivatives are known to be combustible materials.[1][2] Vapors may be heavier than air and can form explosive mixtures with air.[2] Skin and eye contact can cause irritation, and inhalation or ingestion can be harmful.[3]

  • The Hydrochloride Salt: The presence of the hydrochloride salt indicates that in the presence of moisture, the compound can exhibit acidic properties. Hydrochloric acid is a strong corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[4][5][6]

Therefore, a thorough risk assessment must precede any handling of this compound. The potential for skin and eye contact, inhalation of dust or aerosols, and accidental ingestion must be carefully evaluated and controlled.

Table 1: Summary of Potential Hazards
Hazard CategoryPotential Hazard DescriptionMitigation Strategy
Flammability Combustible solid. Dust may form explosive mixtures with air.Keep away from heat, sparks, and open flames.[7] Grounding of equipment is recommended to prevent static discharge.[8]
Corrosivity As a hydrochloride salt, it can be corrosive, especially in the presence of moisture, causing severe skin burns and eye damage.[4][5][6]Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.
Toxicity Harmful if swallowed or inhaled. May cause irritation to the skin, eyes, and respiratory tract.[3][9][10]Avoid generating dust. Use a chemical fume hood for all manipulations. Wear appropriate PPE.
Reactivity Reacts with strong oxidizing agents and strong bases.Store away from incompatible materials.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride. The following PPE is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are essential.[3] In situations where splashing is a significant risk, a full-face shield should be worn in addition to goggles.[1][2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility data for the specific glove type and thickness. Always inspect gloves for any signs of degradation or perforation before use.[1][2]

    • Lab Coat: A flame-retardant lab coat or a chemical-resistant apron over a standard lab coat should be worn.[1]

    • Protective Clothing: Full-length trousers and closed-toe shoes are mandatory.[8]

  • Respiratory Protection: All handling of the solid compound that could generate dust, or any procedure involving solutions that could create aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available for a specific, necessary task, a risk assessment must be performed, and an appropriate respirator (e.g., a NIOSH-approved respirator with cartridges for organic vapors and acid gases) must be used.[1][3]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Wash Hands Again Doff4->Doff5

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize cross-contamination.

Step-by-Step Handling Procedures: A Protocol for Safety

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.

  • Pre-weighing Checks: Before bringing the compound into the work area, ensure all necessary equipment (spatulas, weigh boats, containers) is clean, dry, and readily available.

  • Weighing: Carefully weigh the required amount of the solid compound in a tared container. Avoid creating dust by using gentle movements. If any dust is generated, it should be contained within the fume hood.

  • Container Sealing: Immediately after weighing, securely seal the primary container.

Dissolution and Solution Handling
  • Solvent Addition: Add the solvent to the solid slowly and in a controlled manner to avoid splashing.

  • Mixing: If stirring is required, use a magnetic stirrer to minimize aerosol generation. If shaking is necessary, ensure the container is securely capped.

  • Transfers: When transferring solutions, use a pipette or a funnel to prevent spills.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

Table 2: Emergency Response Protocol
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Minor Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][8] Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the area immediately and alert colleagues and the institutional safety officer.[7] Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Responsible Stewardship

All waste containing (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with incompatible waste streams.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[8][11] Do not pour any waste down the drain.[1][3]

Chemical Waste Disposal Workflow

Disposal_Workflow Start Generate Waste Segregate Segregate into Appropriate Container Start->Segregate Label Label Container with Contents and Hazards Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Arrange for Pickup by EHS Store->EHS Dispose Final Disposal by Licensed Facility EHS->Dispose

Caption: A streamlined workflow for the proper disposal of chemical waste.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride while ensuring a safe and productive research environment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3673. Retrieved from [Link]

  • New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Hydrogen Chloride. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. Hydrochloric acid. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). Hydrochloric Acid (Hydrogen Chloride). Retrieved from [Link]

  • GOV.UK. (2025, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

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